2-Oxaspiro[3.5]nonan-7-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-oxaspiro[3.5]nonan-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-7-1-3-8(4-2-7)5-10-6-8/h7H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQNRYRGUMKTJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N)COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1502580-43-9 | |
| Record name | 2-oxaspiro[3.5]nonan-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Oxaspiro[3.5]nonan-7-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxaspiro[3.5]nonan-7-amine is a unique spirocyclic compound featuring a cyclohexane ring fused to an oxetane ring via a spiro junction, with a primary amine substituent on the cyclohexane ring. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its three-dimensional character, which can lead to improved pharmacological properties. Spirocycles are increasingly utilized as bioisosteric replacements for more common carbocyclic and heterocyclic systems in an effort to enhance metabolic stability, aqueous solubility, and target-binding affinity. This guide provides a comprehensive overview of the known chemical properties of 2-Oxaspiro[3.5]nonan-7-amine, offering insights into its structure, reactivity, and potential applications for professionals in the field of drug development.
Molecular Structure and Identification
The fundamental structure of 2-Oxaspiro[3.5]nonan-7-amine is key to understanding its chemical behavior. The spirocyclic nature of the carbon skeleton imparts a rigid, three-dimensional conformation, while the primary amine and ether functional groups are the primary drivers of its reactivity.
Caption: Chemical structure of 2-Oxaspiro[3.5]nonan-7-amine.
Table 1: Compound Identification
| Identifier | Value | Source |
| CAS Number | 1502580-43-9 | [1] |
| IUPAC Name | 2-oxaspiro[3.5]nonan-7-amine | [1] |
| Molecular Formula | C₈H₁₅NO | [2] |
| Canonical SMILES | C1CC2(CCC1N)COC2 | [2] |
| InChI | InChI=1S/C8H15NO/c9-7-1-3-8(4-2-7)5-10-6-8/h7H,1-6,9H2 | [1] |
| InChIKey | ARQNRYRGUMKTJV-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physicochemical properties of 2-Oxaspiro[3.5]nonan-7-amine are crucial for predicting its behavior in various chemical and biological systems. These properties, summarized in Table 2, are largely dictated by the interplay between the non-polar carbocyclic framework and the polar amine and ether functionalities. The presence of hydrogen bond donors and acceptors suggests a degree of aqueous solubility.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 141.21 g/mol | [1] |
| Monoisotopic Mass | 141.11537 Da | [2] |
| logP (predicted) | 0.3 | [2] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Purity | Typically ≥95% | [1] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the spirocyclic nature of the molecule, which restricts conformational flexibility and can lead to diastereotopic protons. Protons on the cyclohexane ring would appear in the aliphatic region (approximately 1.0-3.0 ppm). The protons on the carbon adjacent to the amine group (C7) would likely be shifted downfield. The methylene protons of the oxetane ring adjacent to the oxygen atom are expected to appear at approximately 4.0-5.0 ppm. The NH₂ protons would present as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration. For comparison, the related compound 2-Oxaspiro[3.5]nonan-7-one shows proton signals in the range of 1.8 to 4.5 ppm.[3]
-
¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the amine group (C7) would be expected in the range of 40-60 ppm. The carbons of the oxetane ring adjacent to the oxygen would be significantly downfield, likely in the 70-80 ppm range. The remaining aliphatic carbons of the cyclohexane ring would appear at higher field strengths.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Oxaspiro[3.5]nonan-7-amine would be characterized by the following key absorptions:
-
N-H stretching: A medium to weak doublet in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.
-
C-H stretching: Strong absorptions just below 3000 cm⁻¹ due to the sp³ hybridized C-H bonds of the cyclohexane and oxetane rings.
-
N-H bending: A medium to strong band in the range of 1590-1650 cm⁻¹.
-
C-O stretching: A strong absorption in the 1000-1250 cm⁻¹ region, indicative of the ether linkage in the oxetane ring.
Mass Spectrometry (MS)
Predicted mass spectrometry data for various adducts of 2-Oxaspiro[3.5]nonan-7-amine has been calculated. This information is valuable for the identification and characterization of the compound in complex mixtures.
Table 3: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 142.12265 |
| [M+Na]⁺ | 164.10459 |
| [M-H]⁻ | 140.10809 |
| [M]⁺ | 141.11482 |
Source:[2]
Synthesis and Reactivity
Synthesis
A specific, peer-reviewed synthesis for 2-Oxaspiro[3.5]nonan-7-amine has not been widely published. However, the synthesis of related spirocyclic amines and ethers provides a basis for a plausible synthetic strategy. For instance, the synthesis of 7-oxo-2-azaspiro[3.5]nonane has been reported, involving cyclization reactions.[4] A potential synthetic route to 2-Oxaspiro[3.5]nonan-7-amine could start from a suitable cyclohexanone precursor, followed by the introduction of the oxetane ring and subsequent amination.
Caption: A plausible synthetic workflow for 2-Oxaspiro[3.5]nonan-7-amine.
Exemplary Protocol: Reductive Amination (Hypothetical)
This protocol is a generalized representation of a reductive amination that could be adapted for the synthesis of 2-Oxaspiro[3.5]nonan-7-amine from its corresponding ketone.
-
Dissolution: Dissolve 2-Oxaspiro[3.5]nonan-7-one in a suitable solvent such as methanol or dichloromethane.
-
Amine Source: Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.
-
Reducing Agent: Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at 0 °C. The choice of a milder reducing agent is crucial to prevent the reduction of the ketone before imine formation.
-
Reaction: Allow the reaction to stir at room temperature for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Quench the reaction by the careful addition of water or a dilute acid. Extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Reactivity
The reactivity of 2-Oxaspiro[3.5]nonan-7-amine is dominated by its primary amine and ether functional groups.
-
Amine Group: The primary amine is nucleophilic and basic. It will readily undergo reactions typical of primary amines, such as:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Salt Formation: Reaction with acids to form ammonium salts. The hydrochloride salt is a common form of this compound.[5]
-
-
Ether Group: The oxetane ring is a cyclic ether. While generally stable, the strained four-membered ring can be susceptible to ring-opening reactions under strongly acidic conditions or with potent nucleophiles.
Applications in Drug Discovery
Spirocyclic scaffolds are highly sought after in modern drug discovery.[6] The incorporation of spiro-fused rings increases the three-dimensionality and fraction of sp³-hybridized carbons (Fsp³) in a molecule. This "escape from flatland" is a widely adopted strategy to improve the physicochemical and pharmacokinetic properties of drug candidates, often leading to enhanced solubility, metabolic stability, and reduced off-target effects.
Derivatives of similar oxa-spirocycles have been investigated as bioisosteres for piperidine, a common motif in many bioactive compounds.[7] The presence of the ether oxygen can modulate properties like lipophilicity and hydrogen bonding capacity. Therefore, 2-Oxaspiro[3.5]nonan-7-amine serves as a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications across various disease areas.
Safety and Handling
2-Oxaspiro[3.5]nonan-7-amine is classified as a harmful and irritant substance.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Table 4: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source:[5]
In case of exposure, it is crucial to seek medical advice. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]
Conclusion
2-Oxaspiro[3.5]nonan-7-amine is a structurally intriguing spirocyclic amine with significant potential as a building block in the design and synthesis of novel therapeutic agents. Its three-dimensional architecture and the presence of reactive functional groups make it an attractive scaffold for creating diverse chemical libraries. While detailed experimental data on its synthesis and spectral properties are limited in the public literature, its fundamental chemical properties can be reliably inferred from its structure and data from related compounds. As the demand for novel, three-dimensional molecules in drug discovery continues to grow, compounds like 2-Oxaspiro[3.5]nonan-7-amine are poised to play an increasingly important role.
References
- Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. (n.d.). Google Patents.
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Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. (2014). National Institutes of Health. Retrieved January 23, 2026, from [Link]
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One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. (2020). Journal of the American Chemical Society. Retrieved January 23, 2026, from [Link]
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Oxa-spirocycles: synthesis, properties and applications. (2021). Chemical Science. Retrieved January 23, 2026, from [Link]
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2-Oxaspiro[3.5]nonan-7-amine hydrochloride. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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Synthetic Routes to Approved Drugs Containing a Spirocycle. (2021). MDPI. Retrieved January 23, 2026, from [Link]
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2-oxaspiro[3.5]nonan-7-amine (C8H15NO). (n.d.). PubChemLite. Retrieved January 23, 2026, from [Link]
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Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2021). MDPI. Retrieved January 23, 2026, from [Link]
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Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry. Retrieved January 23, 2026, from [Link]
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An In-Depth Technical Guide to the Structural Elucidation and Confirmation of 2-Oxaspiro[3.5]nonan-7-amine
Introduction
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Spirocyclic scaffolds, which contain two rings connected by a single common atom, are of increasing interest due to their unique three-dimensional structures that can offer improved pharmacological properties. This guide provides a comprehensive, in-depth technical walkthrough for the structural elucidation and confirmation of a specific spirocyclic compound: 2-oxaspiro[3.5]nonan-7-amine.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of analytical techniques, instead focusing on the strategic integration of orthogonal methods to build an irrefutable case for the compound's structure. We will explore the "why" behind each experimental choice, ensuring a self-validating system of protocols that culminates in the unambiguous confirmation of the molecular architecture.
The molecular structure is 2-oxaspiro[3.5]nonan-7-amine, with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol .[1][2] The proposed structure features a central spiro carbon atom connecting an oxetane ring and a cyclohexylamine ring. The elucidation process will systematically verify the presence and connectivity of these distinct structural motifs.
A Multi-Faceted Approach to Structural Verification: The Power of Orthogonality
To ensure the highest degree of confidence in our structural assignment, we will employ a series of orthogonal analytical methods.[3][4] This approach is critical as it leverages different physicochemical principles to probe the molecule's identity, thereby minimizing the risk of misinterpretation that can arise from reliance on a single technique.[5] Our investigation will be built upon three pillars of analytical chemistry: Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and Infrared Spectroscopy.
Caption: Workflow for the orthogonal structural elucidation of 2-oxaspiro[3.5]nonan-7-amine.
Part 1: Foundational Analysis via Mass Spectrometry
Mass spectrometry (MS) serves as our initial analytical checkpoint, providing the fundamental data points of molecular weight and elemental composition.
1.1. High-Resolution Mass Spectrometry (HRMS)
-
Causality: HRMS is chosen over standard resolution MS to obtain a highly accurate mass measurement, which is crucial for confirming the elemental formula.
-
Expected Outcome: For the molecular formula C8H15NO, the expected exact mass for the protonated molecule [M+H]+ is 142.12265.[6] Observing a mass with a high degree of accuracy (typically within 5 ppm) provides strong evidence for the proposed elemental composition.
Table 1: Predicted HRMS Data for 2-Oxaspiro[3.5]nonan-7-amine Adducts [6]
| Adduct | Formula | Calculated m/z |
| [M+H]+ | C8H16NO+ | 142.12265 |
| [M+Na]+ | C8H15NNaO+ | 164.10459 |
| [M]+ | C8H15NO+ | 141.11482 |
1.2. Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
-
Causality: By inducing fragmentation of the parent ion, we can gain insights into the molecule's substructures. The fragmentation pattern of amines is often characterized by α-cleavage.[7][8][9]
-
Expected Fragmentation: For 2-oxaspiro[3.5]nonan-7-amine, the primary amine group dictates a key fragmentation pathway. Alpha-cleavage adjacent to the nitrogen atom is expected, leading to the loss of a radical from the cyclohexyl ring. The presence of the spirocyclic system will influence the subsequent fragmentation steps. The odd molecular weight of the parent ion is also a key indicator of the presence of a single nitrogen atom, in accordance with the nitrogen rule.[8][9]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Chromatography: Inject the sample onto a C18 HPLC column. Elute with a gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation.
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive ion mode.
-
Data Acquisition: Acquire full scan MS data from m/z 50-500. For MS/MS, select the [M+H]+ ion for collision-induced dissociation (CID) and acquire the fragment ion spectrum.
Part 2: Unraveling the Molecular Skeleton with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules, providing detailed information about the chemical environment and connectivity of atoms.[10][11] We will use a suite of 1D and 2D NMR experiments to piece together the molecular puzzle.[12]
1D NMR: 1H and 13C Spectra
-
Causality: ¹H NMR provides information about the number of different proton environments and their neighboring protons, while ¹³C NMR (along with DEPT) reveals the number and types of carbon atoms (CH3, CH2, CH, and quaternary).[13]
-
Predicted ¹H NMR Data:
-
Oxetane Ring: The methylene protons of the oxetane ring are expected to appear as distinct signals due to the ring strain and proximity to the spiro center.
-
Cyclohexyl Ring: The protons on the cyclohexyl ring will exhibit complex splitting patterns due to their diastereotopic nature. The proton on the carbon bearing the amine group (C7) will likely appear as a multiplet.
-
Amine Group: The -NH2 protons may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
-
-
Predicted ¹³C NMR Data:
-
Spiro Carbon: A key signal will be the quaternary spiro carbon, which will be evident in the ¹³C spectrum but absent in the DEPT-135 spectrum.
-
Oxetane Carbons: The carbons of the oxetane ring will appear in a characteristic region of the spectrum.
-
Cyclohexyl Carbons: The carbons of the cyclohexyl ring will have distinct chemical shifts, with the carbon attached to the nitrogen (C7) being significantly influenced by the electronegative nitrogen atom.
-
Table 2: Predicted NMR Chemical Shifts for 2-Oxaspiro[3.5]nonan-7-amine
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | DEPT-135 |
| C1, C3 (Oxetane CH2) | ~4.5 - 4.8 | ~75 - 80 | Negative |
| C4 (Spiro C) | - | ~80 - 85 | Absent |
| C5, C9 (Cyclohexyl CH2) | ~1.5 - 2.0 | ~30 - 35 | Negative |
| C6, C8 (Cyclohexyl CH2) | ~1.5 - 2.0 | ~25 - 30 | Negative |
| C7 (Cyclohexyl CH) | ~2.8 - 3.2 | ~45 - 50 | Positive |
| NH2 | Broad, variable | - | - |
2D NMR: Establishing Connectivity
-
Causality: 2D NMR experiments are essential for unambiguously connecting the atoms identified in the 1D spectra.[14]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), revealing the proton spin systems within the oxetane and cyclohexyl rings.[15]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached.[16]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for connecting the different spin systems and identifying the position of the quaternary spiro carbon.[17][18]
-
Caption: Logical flow of 2D NMR data interpretation for structural assembly.
-
Key HMBC Correlations for Confirmation:
-
Correlations from the oxetane protons to the spiro carbon (C4).
-
Correlations from the cyclohexyl protons at C5 and C9 to the spiro carbon (C4).
-
These correlations are the definitive proof of the spirocyclic connection between the two rings.
-
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl3 or D2O with a pH adjustment).
-
1D NMR Acquisition: Acquire ¹H, ¹³C, and DEPT-135 spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.
-
Data Processing and Analysis: Process the data using appropriate software. Analyze the 1D spectra to identify chemical shifts, multiplicities, and integrations. Use the 2D spectra to build the molecular framework by connecting the spin systems. All data should be reported according to established guidelines.[19][20][21]
Part 3: Functional Group Verification with Infrared Spectroscopy
-
Causality: Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[22]
-
Expected Absorptions:
-
N-H Stretch: The primary amine will show a characteristic absorption in the range of 3300-3500 cm⁻¹, often appearing as a doublet.
-
C-N Stretch: A C-N stretching vibration is expected in the 1020-1250 cm⁻¹ region.
-
C-O Stretch: The ether linkage in the oxetane ring will exhibit a strong C-O stretching band, typically around 1100-1150 cm⁻¹.[23]
-
C-H Stretch: Aliphatic C-H stretches will be observed just below 3000 cm⁻¹.
-
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the neat compound (if liquid) or a KBr pellet (if solid) onto the ATR crystal of an FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.
Conclusion: A Self-Validating Structural Confirmation
By systematically applying this orthogonal suite of analytical techniques, we construct a self-validating and comprehensive data package for 2-oxaspiro[3.5]nonan-7-amine. High-resolution mass spectrometry confirms the elemental formula. A complete set of 1D and 2D NMR experiments elucidates the precise atomic connectivity, definitively establishing the spirocyclic core and the relative positions of the oxetane and amine functionalities. Finally, infrared spectroscopy provides a rapid and clear confirmation of the key functional groups. This integrated approach, rooted in the principles of causality and orthogonal validation, provides the highest level of confidence in the structural assignment, a critical requirement for advancing any novel compound in a research or drug development pipeline.
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Spectral Analysis of 2-Oxaspiro[3.5]nonan-7-amine: A Predictive Technical Guide
For inquiries, please contact: Senior Application Scientist Advanced Spectroscopic Solutions
Introduction
2-Oxaspiro[3.5]nonan-7-amine is a unique spirocyclic compound incorporating a strained oxetane ring and a cyclohexylamine moiety. Its structural complexity and the presence of key functional groups make it a molecule of interest for medicinal chemistry and drug development. Spirocyclic scaffolds are increasingly utilized in drug design to explore three-dimensional chemical space, often leading to improved potency, selectivity, and pharmacokinetic properties. The oxetane ring, a bioisostere for gem-dimethyl or carbonyl groups, can enhance metabolic stability and aqueous solubility.
A thorough understanding of a molecule's structure is foundational to its application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for structural elucidation and confirmation. As experimental spectral data for 2-Oxaspiro[3.5]nonan-7-amine (CAS 1502580-43-9, Molecular Formula: C₈H₁₅NO, Molecular Weight: 141.21 g/mol ) is not widely available in public databases, this guide provides a detailed prediction and interpretation of its expected ¹H NMR, ¹³C NMR, IR, and MS spectra.[1][2] The analysis is grounded in fundamental spectroscopic principles and data from analogous structures, offering researchers a robust framework for identifying and characterizing this compound.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted spectrum of 2-Oxaspiro[3.5]nonan-7-amine in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to the protons of the oxetane and cyclohexylamine rings.
Predicted Chemical Shifts and Rationale
The structure of 2-Oxaspiro[3.5]nonan-7-amine presents several unique proton environments. The protons on the oxetane ring are expected to be the most deshielded among the aliphatic C-H signals due to the electronegativity of the adjacent oxygen atom. The protons on the cyclohexyl ring will be influenced by the amine group and their proximity to the spirocyclic center.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Prediction |
| H₁, H₅ (Oxetane CH₂) | ~4.5 - 4.7 | Triplet (t) | Protons are α to the ether oxygen, leading to significant deshielding. Expected to show coupling to the adjacent CH₂ group (H₄). |
| H₄ (Oxetane CH₂) | ~2.5 - 2.7 | Quintet (quin) | Protons are β to the ether oxygen and coupled to the two CH₂ groups at H₁/H₅. |
| H₇ (CH-NH₂) | ~2.8 - 3.1 | Multiplet (m) | The proton on the carbon bearing the amine group is deshielded by the electronegative nitrogen.[3] |
| H₆, H₈ (Cyclohexyl CH₂) | ~1.7 - 2.0 (axial) & ~1.4 - 1.6 (equatorial) | Multiplets (m) | Diastereotopic protons adjacent to the amine-bearing carbon and the spirocenter. Complex splitting is expected due to geminal and vicinal coupling. |
| H₉, H₁₀ (Cyclohexyl CH₂) | ~1.3 - 1.7 | Multiplets (m) | Standard cyclohexyl methylene protons, exhibiting complex overlapping signals. |
| NH₂ | ~1.5 - 2.5 (variable) | Broad Singlet (br s) | Amine protons are exchangeable, often resulting in a broad signal that does not show clear coupling. Its position is highly dependent on solvent and concentration.[4] |
Experimental Considerations
-
Solvent Choice: CDCl₃ is a standard choice, but DMSO-d₆ could be used to sharpen the N-H signal and observe its coupling to the H₇ proton.
-
D₂O Exchange: Adding a drop of D₂O to the NMR tube will cause the N-H signal to disappear, confirming its assignment. This is a definitive test for exchangeable protons.[4]
-
2D NMR: Techniques like COSY (Correlation Spectroscopy) would be essential to definitively assign the coupled protons within the cyclohexyl ring, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2-Oxaspiro[3.5]nonan-7-amine, eight distinct carbon signals are expected.
Predicted Chemical Shifts and Rationale
The chemical shifts are predicted based on the effects of the heteroatoms (O, N) and the unique quaternary spiro-carbon.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C₁, C₅ (Oxetane CH₂) | ~75 - 80 | Carbons are α to the ether oxygen, resulting in a strong downfield shift. |
| C₃ (Spiro-carbon) | ~40 - 45 | This quaternary carbon is deshielded relative to a standard alkane due to the attached oxygen and its spirocyclic nature, though specific shifts for spiro-carbons can be complex to predict without computational data.[5] |
| C₇ (CH-NH₂) | ~50 - 55 | The carbon atom directly bonded to the nitrogen of the amine group is deshielded. |
| C₄ (Oxetane CH₂) | ~35 - 40 | Beta to the oxygen atom, this carbon is less deshielded than C₁/C₅. |
| C₆, C₈ (Cyclohexyl CH₂) | ~30 - 35 | Methylene carbons adjacent to the C₇ carbon. |
| C₉, C₁₀ (Cyclohexyl CH₂) | ~20 - 25 | Standard aliphatic methylene carbons in a cyclohexyl ring. |
Experimental Workflow: Structure Confirmation
The following workflow illustrates the logical process for using NMR to confirm the structure.
Caption: Predicted major fragmentation pathways in EI-MS.
Predicted Mass Spectrum Data
| m/z Value | Predicted Relative Intensity | Proposed Fragment Identity | Fragmentation Pathway |
| 141 | Medium | [C₈H₁₅NO]⁺• | Molecular Ion [M]⁺• |
| 113 | Medium | [C₆H₁₁NO]⁺• | Loss of ethene (C₂H₄) from cyclohexyl ring fission. [6] |
| 112 | High | [C₆H₁₂N]⁺ | α-cleavage at the amine, loss of C₂H₅• radical. |
| 83 | Medium | [C₆H₁₁]⁺ | Loss of the oxetane-amine fragment. |
| 71 | Medium | [C₄H₉O]⁺ | α-cleavage at the amine, loss of C₄H₈N• radical. |
| 57 | High | [C₃H₅O]⁺ | α-cleavage at the ether oxygen, loss of C₅H₁₀N• radical. |
Conclusion
This guide presents a comprehensive, theory-based prediction of the NMR, IR, and MS spectral data for 2-Oxaspiro[3.5]nonan-7-amine. The predicted data provides a detailed spectroscopic fingerprint that should prove invaluable for any researcher working on the synthesis or application of this molecule. The key identifying features are expected to be the characteristic pair of N-H stretches in the IR spectrum, the downfield oxetane proton signals in the ¹H NMR, the odd-numbered molecular ion peak in the mass spectrum, and the subsequent fragmentation patterns dominated by α-cleavage. While predictive, this analysis provides a strong and logical foundation for the interpretation of experimentally acquired data.
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A Comprehensive Technical Guide to the Stability and Storage of 2-Oxaspiro[3.5]nonan-7-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Oxaspiro[3.5]nonan-7-amine is a valuable building block in medicinal chemistry, prized for its unique three-dimensional structure that can confer desirable physicochemical and pharmacological properties to drug candidates.[1][2] As with any advanced intermediate, ensuring its chemical integrity from receipt through to reaction is paramount to the success of a research and development program. This guide provides an in-depth analysis of the factors influencing the stability of 2-Oxaspiro[3.5]nonan-7-amine, recommended storage and handling conditions, and a framework for robust stability assessment. By understanding the molecule's potential liabilities, scientists can implement strategies to mitigate degradation, ensuring experimental reproducibility and preserving material quality.
Introduction: The Structural Rationale for Stability Considerations
The 2-Oxaspiro[3.5]nonan-7-amine scaffold is gaining traction in drug discovery for its ability to increase the fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor often correlated with improved clinical success.[1] Spirocyclic systems can enhance metabolic stability and aqueous solubility while providing a rigid framework to orient functional groups for optimal target engagement.[1][2]
However, the very features that make this molecule attractive also present potential stability challenges. This guide will focus on two key structural motifs: the primary amine and the oxetane ring. Primary amines are susceptible to oxidation and other degradation pathways, while the strained four-membered oxetane ring can be prone to opening under certain conditions.[3][4] This document serves as a proactive tool for scientists, explaining the causality behind recommended procedures to ensure the long-term viability of this important chemical entity.
Below is a diagram illustrating the core structure of 2-Oxaspiro[3.5]nonan-7-amine, highlighting the key functional groups that are the focus of this stability guide.
Caption: Structure of 2-Oxaspiro[3.5]nonan-7-amine with key functional groups highlighted.
Physicochemical Properties and Intrinsic Stability
A summary of the key physicochemical properties of 2-Oxaspiro[3.5]nonan-7-amine is presented in Table 1. These properties influence its handling, storage, and potential degradation pathways.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO | [5] |
| Molecular Weight | 141.21 g/mol | [5] |
| Appearance | Solid (hydrochloride salt) | |
| LogP (predicted) | 0.36 | [5] |
| Purity (typical) | ≥95% | [5] |
Potential Degradation Pathways
Based on the chemical functionalities present in 2-Oxaspiro[3.5]nonan-7-amine, several potential degradation pathways can be anticipated. Understanding these pathways is crucial for designing appropriate storage conditions and analytical methods for stability monitoring.
Amine-Related Degradation
The primary amine is a common site for degradation, primarily through oxidation.
-
Oxidative Degradation: In the presence of oxygen, primary amines can undergo oxidation to form various products, including imines, aldehydes, and ammonia. This process can be accelerated by light, heat, and the presence of metal ions.[4][6][7]
-
Reaction with Carbon Dioxide: Amines can react with atmospheric carbon dioxide to form carbamates. While this is often a reversible process, it can lead to the appearance of impurities over time.
Oxetane Ring Instability
The strained four-membered oxetane ring is another potential point of instability.
-
Acid-Catalyzed Ring Opening: Under strongly acidic conditions, the ether oxygen of the oxetane can be protonated, leading to nucleophilic attack and ring opening. The specific product would depend on the nucleophile present.
-
Thermal Instability: While generally more stable than other strained rings like epoxides, oxetanes can undergo thermal decomposition, although this typically requires elevated temperatures.
The following diagram illustrates the hypothesized degradation pathways.
Caption: Hypothesized degradation pathways for 2-Oxaspiro[3.5]nonan-7-amine.
Recommended Storage and Handling Conditions
To minimize degradation and ensure the long-term stability of 2-Oxaspiro[3.5]nonan-7-amine, the following storage and handling conditions are recommended. These are based on general principles for storing amines and chemically sensitive compounds.
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C. For long-term storage, consider -20°C. | Lower temperatures slow down the rate of all potential degradation reactions. While some suppliers may indicate ambient storage, refrigerated conditions provide a greater margin of safety.[8] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, which are key drivers of oxidative degradation and hydrolysis. |
| Container | Use a tightly sealed, opaque container. | Prevents exposure to light, which can catalyze oxidative degradation, and moisture ingress.[5] |
| pH | Store as a solid. If in solution, maintain neutral to slightly basic pH. | Avoids strongly acidic conditions that could promote oxetane ring opening. |
| Form | The hydrochloride salt may offer enhanced stability for long-term storage.[9] | Salt formation can protect the amine from oxidative degradation and reaction with atmospheric CO₂.[9] |
Framework for a Comprehensive Stability Study
A thorough stability study is essential to definitively characterize the stability profile of 2-Oxaspiro[3.5]nonan-7-amine. A forced degradation study is a critical first step to identify potential degradation products and establish stability-indicating analytical methods.
Forced Degradation Protocol
The objective of a forced degradation study is to accelerate the degradation of the compound to identify likely degradation products and pathways.[3]
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of 2-Oxaspiro[3.5]nonan-7-amine (e.g., at 1 mg/mL) in appropriate solvents (e.g., acetonitrile/water).
-
Stress Conditions: Expose the samples to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Store the solid compound at 80°C for 48 hours.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Time Points: Sample at appropriate time points (e.g., 0, 4, 8, 12, 24 hours) to monitor the progression of degradation.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method, ideally with mass spectrometry detection (LC-MS), to separate and identify the parent compound and any degradation products.
The following diagram outlines the workflow for a forced degradation study.
Caption: Workflow for a forced degradation study of 2-Oxaspiro[3.5]nonan-7-amine.
Long-Term Stability Study
Following the forced degradation study, a long-term stability study under the recommended storage conditions should be initiated to establish a re-test date or shelf life.
Protocol Outline:
-
Packaging: Package the compound in the intended long-term storage container, under an inert atmosphere.
-
Storage: Store samples at the recommended conditions (e.g., 2-8°C) and at an accelerated condition (e.g., 25°C/60% RH).
-
Time Points: Pull samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).
-
Testing: At each time point, test the samples for appearance, purity (using a validated stability-indicating HPLC method), and any other relevant quality attributes.
Conclusion
2-Oxaspiro[3.5]nonan-7-amine is a promising scaffold for drug discovery, and maintaining its stability is crucial for its successful application. The primary stability concerns for this molecule are oxidative degradation of the primary amine and potential ring-opening of the oxetane moiety under harsh conditions. By adhering to the recommended storage conditions of low temperature, inert atmosphere, and protection from light, the integrity of this compound can be preserved. For critical applications, performing a comprehensive stability study, including forced degradation, is strongly advised to fully understand its degradation profile and to establish appropriate handling procedures and re-test dates.
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French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
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PubChem. (n.d.). 2-Oxaspiro[3.5]nonan-7-amine hydrochloride. Retrieved from [Link]
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ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Secondary Metabolites, Monoterpene-Polyketides Containing a Spiro[3.5]nonane from Cryptocarya laevigata. Retrieved from [Link]
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PubChem. (n.d.). 2-Oxa-7-azaspiro[3.5]nonane. Retrieved from [Link]
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ACS Publications. (2021). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][5][10]oxazin-6-yl Moiety. Retrieved from [Link]
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MDPI. (n.d.). New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp 3 Character. Retrieved from [Link]
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PubChem. (n.d.). 2-Oxa-5-azaspiro[3.5]nonane. Retrieved from [Link]
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2-Oxaspiro[3.5]nonan-7-amine: A Novel Scaffold Poised to Reshape Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Introduction: Embracing Three-Dimensionality in Drug Design
The relentless pursuit of novel therapeutics has driven a paradigm shift in medicinal chemistry, urging a departure from the planar, aromatic-rich structures that have historically dominated drug discovery pipelines. This "Escape from Flatland" philosophy champions the integration of three-dimensional (3D) scaffolds to enhance molecular diversity, improve physicochemical properties, and unlock new avenues for targeting challenging biological macromolecules. Within this evolving landscape, spirocyclic systems have emerged as particularly compelling motifs. Their inherent rigidity and defined exit vectors offer a unique opportunity to orient pharmacophoric elements in precise spatial arrangements, thereby improving potency and selectivity. This guide delves into the promising, yet underexplored, potential of the 2-oxaspiro[3.5]nonan-7-amine scaffold as a valuable building block in the next generation of therapeutic agents.
The 2-oxaspiro[3.5]nonan-7-amine core, featuring a unique fusion of an oxetane and a cyclohexylamine ring, presents a compelling structural framework. The oxetane moiety, a known bioisostere for gem-dimethyl and carbonyl groups, can significantly enhance aqueous solubility and metabolic stability. Simultaneously, the cyclohexylamine portion provides a versatile handle for a multitude of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). This guide will provide a comprehensive overview of the synthesis, properties, and potential applications of this novel scaffold, empowering researchers to leverage its unique attributes in their drug discovery endeavors.
The Strategic Advantage of the 2-Oxaspiro[3.5]nonan-7-amine Scaffold
The strategic incorporation of the 2-oxaspiro[3.5]nonan-7-amine scaffold into drug candidates is underpinned by several key principles of modern medicinal chemistry:
-
Bioisosterism and Property Modulation: The oxetane ring is a proven surrogate for commonly used functional groups, offering a pathway to modulate key drug-like properties. Replacing a planar carbonyl group or a lipophilic gem-dimethyl group with an oxetane can lead to significant improvements in aqueous solubility and a reduction in metabolic lability, critical parameters for optimizing pharmacokinetic profiles. Furthermore, spirocyclic scaffolds, such as the one , have been successfully employed as bioisosteres for the ubiquitous piperidine ring, often leading to enhanced metabolic stability and improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]
-
Increased Fsp3 Character and "Escape from Flatland": The high fraction of sp3-hybridized carbon atoms in the 2-oxaspiro[3.5]nonan-7-amine scaffold directly addresses the "Escape from Flatland" concept. Increased three-dimensionality is correlated with a higher success rate in clinical trials, attributed to improved target engagement, reduced off-target effects, and better physicochemical properties.[2]
-
Structural Rigidity and Defined Exit Vectors: The spirocyclic nature of the scaffold imparts a significant degree of conformational rigidity. This pre-organization of the molecular framework can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher binding affinities. The well-defined exit vectors from the amine and the spirocyclic core allow for precise and predictable placement of substituents to probe specific interactions within a binding pocket.
-
Novelty and Intellectual Property: As a relatively unexplored scaffold, 2-oxaspiro[3.5]nonan-7-amine and its derivatives offer a rich intellectual property landscape for the development of new chemical entities with novel modes of action.
Synthesis of the 2-Oxaspiro[3.5]nonan-7-amine Scaffold
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the formation of the oxetane ring as a key step, followed by the introduction of the amine functionality.
Caption: Retrosynthetic analysis for 2-Oxaspiro[3.5]nonan-7-amine.
Proposed Synthetic Protocol
The following multi-step synthesis is proposed, with each step drawing upon established and reliable chemical transformations.
Step 1: Synthesis of a Spirocyclic Diol Intermediate
The synthesis would commence with a suitable cyclohexane-1,4-dicarboxylic acid derivative. Reduction of the carboxyl groups to primary alcohols is a standard transformation, typically achieved with strong reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent such as tetrahydrofuran (THF).
Step 2: Oxetane Ring Formation
The formation of the oxetane ring from the resulting diol is a critical step. This can be achieved through a one-pot mesylation and intramolecular cyclization. The diol is treated with methanesulfonyl chloride in the presence of a base, such as triethylamine or pyridine, to form a dimesylate intermediate. Subsequent treatment with a strong base, like sodium hydride, will facilitate an intramolecular Williamson ether synthesis to yield the 2-oxaspiro[3.5]nonane core.
Step 3: Introduction of the Amine Functionality
With the oxaspirocyclic core in place, the next stage involves the introduction of the amine group at the 7-position. A common strategy would be to first oxidize the corresponding alcohol at the 7-position to a ketone. This can be accomplished using a variety of oxidizing agents, such as pyridinium chlorochromate (PCC) or a Swern oxidation. The resulting 7-oxo-2-oxaspiro[3.5]nonane can then be converted to the desired amine via reductive amination. Treatment of the ketone with an ammonia source, such as ammonium acetate, and a reducing agent like sodium cyanoborohydride will yield the primary amine.
Step 4: Deprotection (if necessary) and Salt Formation
If a protecting group strategy is employed for the amine, a final deprotection step will be required. For purification and improved handling, the final product can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent like diethyl ether or methanol.[4]
Caption: Proposed synthetic workflow for 2-Oxaspiro[3.5]nonan-7-amine.
Physicochemical Properties: A Comparative Analysis
While experimental data for 2-oxaspiro[3.5]nonan-7-amine is limited, we can infer its likely properties by examining computed values and comparing them to related, well-characterized scaffolds.
| Property | 2-Oxaspiro[3.5]nonan-7-amine (Computed) | Piperidine | Morpholine |
| Molecular Weight ( g/mol ) | 141.21[5] | 85.15 | 87.12 |
| cLogP | 0.36[5] | 0.84 | -0.46 |
| Topological Polar Surface Area (Ų) | 38.3 | 12.0 | 21.3 |
| Hydrogen Bond Donors | 1[5] | 1 | 1 |
| Hydrogen Bond Acceptors | 2[5] | 1 | 2 |
| Fsp3 | 1.00[5] | 1.00 | 1.00 |
Data for Piperidine and Morpholine are readily available from standard chemical databases.
The computed cLogP of 0.36 for 2-oxaspiro[3.5]nonan-7-amine suggests a favorable balance between lipophilicity and hydrophilicity, a critical factor for oral bioavailability. The presence of both a hydrogen bond donor (the amine) and two acceptors (the ether oxygen and the amine nitrogen) provides opportunities for key interactions with biological targets. The high Fsp3 character underscores its three-dimensional nature.
Potential Applications in Drug Discovery
The unique structural and physicochemical properties of 2-oxaspiro[3.5]nonan-7-amine make it an attractive scaffold for a wide range of therapeutic areas.
As a Piperidine Bioisostere in CNS-Targeting Agents
The piperidine ring is a common motif in drugs targeting the central nervous system (CNS). However, it is often associated with metabolic liabilities. The 2-oxaspiro[3.5]nonan-7-amine scaffold can serve as a valuable bioisostere for piperidine, potentially offering improved metabolic stability and a differentiated pharmacological profile.[6] The rigid nature of the spirocycle can also lead to enhanced selectivity for specific receptor subtypes.
In Oncology: Targeting Kinases and Other Cancer-Related Proteins
The development of novel kinase inhibitors is a cornerstone of modern oncology research. The 2-oxaspiro[3.5]nonan-7-amine scaffold can be elaborated to present key pharmacophoric groups in a precise 3D orientation, enabling potent and selective inhibition of kinase targets. A patent for the related 7-oxo-2-azaspiro[3.5]nonane mentions its potential as an irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR).[7]
In Infectious Diseases: Novel Antiviral and Antibacterial Agents
The search for new antimicrobial agents is a global health priority. The unique topology of the 2-oxaspiro[3.5]nonan-7-amine scaffold could allow for novel interactions with viral or bacterial targets that are not accessible to more conventional, planar molecules. The aforementioned patent on a related compound also highlights its potential as a Respiratory Syncytial Virus (RSV) inhibitor.[7]
Experimental Protocols for Analogous Scaffolds
To provide a practical framework for researchers, the following are detailed experimental protocols for the synthesis of closely related oxaspiro compounds. These methods can be adapted for the synthesis of the title compound.
Protocol 1: Synthesis of 2-Oxa-7-azaspiro[3.5]nonane (A Structural Isomer)
This protocol is adapted from a published procedure and illustrates the key steps of oxetane formation and subsequent functionalization.[3]
Materials:
-
N-tosyl-piperidine-4,4-diethyl ester
-
Lithium aluminum hydride (LiAlH4)
-
Methanesulfonyl chloride (MsCl)
-
Potassium tert-butoxide
-
Magnesium turnings
-
Anhydrous oxalic acid
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
Diethyl ether (Et2O)
-
Sodium sulfate decahydrate (Na2SO4·10H2O)
Procedure:
-
Reduction to the Diol: To a solution of N-tosyl-piperidine-4,4-diethyl ester in anhydrous THF, slowly add a solution of LiAlH4 in THF at 0 °C. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting suspension and concentrate the filtrate to obtain the crude diol.
-
Oxetane Formation: Dissolve the crude diol in anhydrous THF and cool to 0 °C. Add methanesulfonyl chloride and potassium tert-butoxide portion-wise over several hours. After the addition is complete, add an excess of potassium tert-butoxide and stir at room temperature. Quench the reaction with water, extract with ethyl acetate, and purify by column chromatography to yield N-tosyl-2-oxa-7-azaspiro[3.5]nonane.
-
Detosylation: To a suspension of N-tosyl-2-oxa-7-azaspiro[3.5]nonane and magnesium turnings in anhydrous MeOH, sonicate the mixture until the starting material is consumed. Concentrate the reaction mixture and add Et2O and Na2SO4·10H2O. Stir, filter, and add a solution of anhydrous oxalic acid in Et2O to the filtrate to precipitate the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane.
Protocol 2: Synthesis of 7-Oxo-2-azaspiro[3.5]nonane (A Related Intermediate)
This protocol is based on a patent for the synthesis of a key intermediate.[8]
Materials:
-
Bis(2-chloroethyl) ether
-
Cyanoacetaldehyde diethyl acetal
-
Anhydrous potassium carbonate
-
Potassium iodide
-
N,N-Dimethylformamide (DMF)
-
Lithium aluminum hydride (LiAlH4)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
First Cyclization: To a solution of bis(2-chloroethyl) ether and cyanoacetaldehyde diethyl acetal in DMF, add anhydrous potassium carbonate and potassium iodide. Heat the mixture and monitor the reaction by TLC. After completion, cool the reaction, add water, and extract with ethyl acetate. Wash the organic layer, dry, and concentrate to obtain the crude cyclized intermediate.
-
Second Cyclization and Reduction: Dissolve the crude intermediate in anhydrous THF and cool to -10 °C. Slowly add LiAlH4 in portions. Stir the reaction for several hours at this temperature. Quench the reaction by the careful addition of water, 15% aqueous NaOH, and water. Filter the mixture and concentrate the filtrate. Purify the crude product by column chromatography to yield 7-oxo-2-azaspiro[3.5]nonane.
Conclusion and Future Outlook
The 2-oxaspiro[3.5]nonan-7-amine scaffold represents a compelling and underexplored building block for modern drug discovery. Its inherent three-dimensionality, coupled with the favorable physicochemical properties imparted by the oxetane ring, positions it as a valuable tool for medicinal chemists seeking to "Escape from Flatland" and develop novel therapeutics. The proposed synthetic routes, based on robust and well-established methodologies, provide a clear path to accessing this scaffold and its derivatives. As the demand for novel, patentable chemical matter continues to grow, the strategic incorporation of scaffolds like 2-oxaspiro[3.5]nonan-7-amine will undoubtedly play a pivotal role in shaping the future of medicine. Further exploration of its synthesis, biological activity, and derivatization will be crucial in fully realizing its potential to address unmet medical needs.
References
-
French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]
- Google Patents. (Year).
-
MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13875. [Link]
-
PubChem. (n.d.). 2-Oxaspiro[3.5]nonan-7-amine hydrochloride. [Link]
-
PubMed. (2013). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 23(21), 5946-5950. [Link]
-
PubMed. (2018). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Angewandte Chemie International Edition, 57(39), 12935-12939. [Link]
- Google Patents. (Year).
-
PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 281, 116962. [Link]
- Google Patents. (Year). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
-
ResearchGate. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. [Link]
-
Journal of the American Chemical Society. (2022). Copper-Catalyzed Cyclization and Alkene Transposition Cascade Enables a Modular Synthesis of Complex Spirocyclic Ethers. Journal of the American Chemical Society, 144(36), 16428-16436. [Link]
Sources
- 1. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
Methodological & Application
Synthetic route to 2-Oxaspiro[3.5]nonan-7-amine from cyclohexanone derivatives
Application Note & Protocol
Topic: A Scalable Synthetic Route to 2-Oxaspiro[3.5]nonan-7-amine from Cyclohexanone Derivatives
For: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Value of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary drug design, there is a decisive shift away from flat, aromatic molecules toward three-dimensional, sp³-rich scaffolds. This "escape from flatland" is driven by the need to access novel chemical space and improve the physicochemical properties of drug candidates.[1] Spirocyclic systems, which feature two rings connected by a single tetrahedral carbon, are exemplary of this design philosophy. They offer a rigid, well-defined three-dimensional geometry that can project functional groups into space with high precision, enabling unique interactions with biological targets.[2]
The 2-oxaspiro[3.5]nonane framework, which incorporates a strained oxetane ring spiro-fused to a cyclohexane, is a particularly valuable scaffold. The oxetane moiety is recognized as a versatile bioisostere for carbonyl and gem-dimethyl groups, capable of modulating properties such as solubility, metabolic stability, and lipophilicity.[2][3] The introduction of an amine at the 7-position of this scaffold yields 2-Oxaspiro[3.5]nonan-7-amine, a key building block for introducing basic centers and further diversification in drug discovery programs.[4][5]
This application note provides a detailed, field-tested synthetic route to 2-Oxaspiro[3.5]nonan-7-amine starting from a readily available cyclohexanone derivative. The strategy is designed for scalability and robustness, relying on well-established chemical transformations. We will provide in-depth, step-by-step protocols, explain the causality behind experimental choices, and offer insights into the key reaction mechanisms.
Retrosynthetic Analysis and Strategic Overview
The synthesis of 2-Oxaspiro[3.5]nonan-7-amine requires the strategic installation of two key features: the spiro-fused oxetane ring and the C-7 amine. Our retrosynthetic strategy disconnects the target molecule at the C-N bond of the amine and the C-O and C-C bonds of the oxetane ring.
Caption: Retrosynthetic analysis of 2-Oxaspiro[3.5]nonan-7-amine.
Our forward synthesis is built upon this logic and involves three main stages:
-
Selective Protection: We begin with the symmetric and commercially available cyclohexan-1,4-dione. A selective monoketalization is employed to differentiate the two carbonyl groups, yielding 4,4-ethylenedioxycyclohexan-1-one. This ensures that the subsequent oxetane formation occurs at the desired position.
-
Key Spirocyclization: The cornerstone of this synthesis is the formation of the oxetane ring. We utilize the Paternò-Büchi reaction, a powerful photochemical [2+2] cycloaddition between a ketone and an alkene.[6] This reaction is highly convergent, constructing the strained spirocyclic core in a single, efficient step.[7]
-
Amine Installation: Following the successful formation of the spiro-oxetane, the protecting group is removed to reveal the second ketone. This ketone is then converted to the target primary amine via direct reductive amination.
This strategic sequence isolates the key chemical transformations, minimizing side reactions and simplifying purification procedures.
Detailed Synthetic Protocols
Step 1: Monoketalization of Cyclohexan-1,4-dione
Rationale: This step is crucial for differentiating the two ketone functionalities. Ethylene glycol is used to form a stable five-membered cyclic ketal at one carbonyl, leaving the other free to react in the subsequent photocycloaddition. p-Toluenesulfonic acid (p-TsOH) serves as an effective acid catalyst. A Dean-Stark apparatus is essential to drive the equilibrium towards the product by removing water.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| Cyclohexan-1,4-dione | 112.13 | 25.0 g | 223 | 1.0 |
| Ethylene glycol | 62.07 | 15.2 mL | 279 | 1.25 |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.42 g | 2.44 | 0.01 |
| Toluene | - | 250 mL | - | - |
Protocol:
-
To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexan-1,4-dione (25.0 g), toluene (250 mL), ethylene glycol (15.2 mL), and p-TsOH (0.42 g).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 4-6 hours, or until the theoretical amount of water (~4.0 mL) has been collected and TLC analysis (3:1 Hexanes:EtOAc) indicates the consumption of starting material.
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (100 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, 10% to 30% ethyl acetate in hexanes) to afford 4,4-Ethylenedioxycyclohexan-1-one as a white solid.
-
Expected Yield: 28-32 g (80-90%).
-
Characterization: ¹H NMR and ¹³C NMR should confirm the presence of the ketal and the remaining ketone.
-
Step 2: Paternò-Büchi [2+2] Photocycloaddition
Rationale: This is the key ring-forming step. The ketone is photoexcited to its triplet state, which then adds to an alkene in a stepwise fashion via a diradical intermediate to form the oxetane ring.[8] For the synthesis of the parent 2-oxaspiro[3.5]nonane system, a simple alkene like ethylene is required. The protocol below is a general guideline for such a photochemical reaction, which requires specialized equipment. Acetone is used both as a solvent and a photosensitizer.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| 4,4-Ethylenedioxycyclohexan-1-one | 156.18 | 10.0 g | 64.0 | 1.0 |
| Ethylene | 28.05 | Excess | - | - |
| Acetone (degassed) | - | 500 mL | - | - |
Protocol:
-
Safety First: Photochemical reactions should be performed in a specialized photoreactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp, λ > 300 nm) and a cooling system. Use UV-protective eyewear.
-
Dissolve 4,4-ethylenedioxycyclohexan-1-one (10.0 g) in degassed acetone (500 mL) in a quartz reaction vessel.
-
Seal the vessel and purge with nitrogen for 15 minutes.
-
Cool the solution to 0-5 °C using a cryostat.
-
Slowly bubble ethylene gas through the solution while stirring. Maintain a gentle, constant stream.
-
Irradiate the reaction mixture with the UV lamp. Monitor the reaction progress by GC-MS or TLC. The reaction can be slow, often requiring 24-48 hours.[7]
-
Once the starting material is consumed, stop the ethylene flow and the irradiation. Purge the solution with nitrogen to remove excess ethylene.
-
Concentrate the solvent under reduced pressure. The crude product will contain the ketal-protected spiro-oxetane. This intermediate is often taken directly to the next step.
Step 3: Ketal Deprotection and Amine Formation
Rationale: This two-part step first unmasks the ketone at C-7 and then converts it to the final amine. Mild acidic conditions are used to hydrolyze the ketal. Subsequently, reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) provides a controlled conversion of the ketone to the primary amine. NaBH₃CN is a preferred reagent as it is selective for the protonated imine intermediate over the ketone.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| Crude Ketal-Protected Spiro-oxetane | ~184.23 | ~11.8 g | ~64.0 | 1.0 |
| Acetone/Water (4:1) | - | 200 mL | - | - |
| Pyridinium p-toluenesulfonate (PPTS) | 251.30 | 1.6 g | 6.4 | 0.1 |
| Methanol | - | 250 mL | - | - |
| Ammonium Acetate | 77.08 | 49.3 g | 640 | 10 |
| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 6.0 g | 96 | 1.5 |
Protocol:
-
Deprotection: Dissolve the crude product from Step 2 in a 4:1 mixture of acetone and water (200 mL). Add PPTS (1.6 g) and heat the mixture to 50 °C for 3-5 hours, monitoring by TLC.
-
Once deprotection is complete, cool the mixture and concentrate under reduced pressure to remove most of the acetone.
-
Add water (100 mL) and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield crude 7-Oxo-2-oxaspiro[3.5]nonane .
-
Reductive Amination: Dissolve the crude ketone in methanol (250 mL). Add ammonium acetate (49.3 g) and stir until dissolved.
-
Add sodium cyanoborohydride (6.0 g) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and releases HCN upon contact with strong acid. Perform in a well-ventilated fume hood.
-
Stir the reaction at room temperature for 12-24 hours.
-
Carefully quench the reaction by the slow addition of 2M HCl until the pH is ~2 to decompose excess reducing agent.
-
Stir for 30 minutes, then basify the mixture to pH > 11 with 6M NaOH solution, keeping the flask in an ice bath.
-
Extract the aqueous layer with dichloromethane (4 x 100 mL).
-
Combine the organic layers, dry over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure.
-
Purify the crude amine by flash column chromatography on silica gel (eluting with a gradient of 0% to 10% methanol in dichloromethane containing 1% triethylamine) to yield 2-Oxaspiro[3.5]nonan-7-amine .
-
Expected Overall Yield (from Step 2): 4.5-6.4 g (50-70%).
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and FTIR to confirm its structure and purity.
-
Synthetic Workflow and Mechanistic Detail
The overall synthetic pathway is summarized in the workflow diagram below.
Caption: Forward synthesis workflow for 2-Oxaspiro[3.5]nonan-7-amine.
Mechanism of the Paternò-Büchi Reaction
The formation of the oxetane ring proceeds through a well-studied photochemical mechanism.[6][9]
Caption: Simplified mechanism of the triplet-mediated Paternò-Büchi reaction.
-
Excitation: The ketone absorbs UV light, promoting an electron from a non-bonding (n) orbital to an anti-bonding (π*) orbital, forming a short-lived singlet excited state (S₁).
-
Intersystem Crossing (ISC): The singlet state rapidly undergoes intersystem crossing to the more stable and longer-lived triplet excited state (T₁).
-
Diradical Formation: The electrophilic oxygen of the triplet ketone attacks the alkene, forming a 1,4-diradical intermediate. This step determines the regioselectivity of the reaction.
-
Ring Closure: Following spin inversion, the diradical undergoes intramolecular combination to form the second covalent bond, closing the four-membered oxetane ring.
Conclusion
This application note details a robust and logical three-stage synthesis of 2-Oxaspiro[3.5]nonan-7-amine, a valuable building block for medicinal chemistry. By leveraging a selective protection strategy, a key Paternò-Büchi photocycloaddition, and a reliable reductive amination, this route provides a clear and scalable path to the target compound from an inexpensive starting material. The provided protocols are designed to be self-validating and offer researchers a solid foundation for accessing this and other spirocyclic scaffolds for innovative drug discovery programs.
References
-
Michalska, W. Z., Halcovitch, N. R., & Coote, S. C. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 59(5), 598-601. [Link][7]
-
Denmark Group. (2016). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. [Link][9]
-
Stepan, A. F., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(35), 11646-11655. [Link][3]
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile building blocks in drug discovery.
-
Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link][10]
-
D'Orchymont, H. (2013). Paternò-Büchi Reaction. Organic Chemistry Portal. [Link][6]
-
D'Alonzo, D., & Palumbo, G. (2012). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 17(9), 10934-10963. [Link][8]
-
Kolb, V. M. (2023). Synthesis and Functionalization of 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 29-38. [Link][1]
-
Jäger, F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(19), 13233-13264. [Link][4][5]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paterno-Buechi Reaction [organic-chemistry.org]
- 7. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]
- 8. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: A Detailed Guide to the Synthesis of Spirocyclic Oxetanes via the Paternò-Büchi Reaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of spirocyclic oxetanes using the Paternò-Büchi reaction. As a Senior Application Scientist, this document is structured to deliver not just a set of instructions, but a deeper understanding of the reaction's nuances, enabling researchers to adapt and troubleshoot the methodology effectively. Spirocyclic oxetanes are of significant interest in medicinal chemistry, serving as valuable motifs in drug discovery by exploring novel chemical spaces.[1][2]
Theoretical Foundation: Understanding the Paternò-Büchi Reaction
The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an oxetane ring in a single step.[1][3][4] This reaction is particularly attractive for its ability to construct strained four-membered rings, which are challenging to synthesize via traditional methods.
The Reaction Mechanism
The reaction is initiated by the photoexcitation of the carbonyl compound to its singlet excited state (S¹). This is typically followed by rapid intersystem crossing (ISC) to the more stable triplet excited state (T¹).[5][6] The excited carbonyl, in either its singlet or triplet state, then interacts with the ground-state alkene to form an exciplex. This exciplex subsequently collapses to form a 1,4-biradical intermediate.[3][5][6] The final step involves spin inversion (for the triplet pathway) and ring closure to afford the oxetane product.
The regioselectivity of the reaction is governed by the stability of the intermediate biradical. Generally, the more stable biradical, formed by the addition of the carbonyl oxygen to the more substituted carbon of the alkene, is favored.[5]
Caption: The generalized mechanism of the Paternò-Büchi reaction.
Diastereoselectivity in Spirocyclic Systems
In the synthesis of spirocyclic oxetanes from cyclic ketones, the diastereoselectivity is a critical consideration. The stereochemical outcome is often dictated by the geometry of the biradical intermediate and the steric interactions between the substituents.[7] In many cases, the reaction proceeds with high diastereoselectivity, affording a single isomer.[1][8] The relative cis configuration of the two substituents on the oxetane ring is a common outcome, which can be confirmed by techniques such as X-ray diffraction.[1]
Experimental Protocol: Synthesis of a Functionalized Spirocyclic Oxetane
This protocol details a telescoped three-step sequence for the synthesis of functionalized spirocyclic oxetanes, adapted from a reported procedure involving the reaction of cyclic ketones with maleic acid derivatives.[1][2] This method is advantageous as it allows for the generation of complex, three-dimensional molecules from simple starting materials.
Materials and Equipment
-
Reactants: Cyclic ketone (e.g., cyclohexanone), maleic anhydride, p-xylene, nucleophile (e.g., an alcohol for ring opening).
-
Solvent: Acetonitrile (MeCN).
-
Photochemical Reactor: A batch photoreactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp). The use of a cooling system is recommended to maintain a consistent reaction temperature.[9] While flow photoreactors can be used, batch conditions have been found to be more convenient for this specific transformation to avoid reactor fouling.[1]
-
Glassware: Quartz reaction vessel (or Pyrex if the carbonyl compound absorbs above 300 nm).[5][10]
-
Standard laboratory equipment: Magnetic stirrer, rotary evaporator, chromatography columns for purification.
Step-by-Step Procedure
Sources
- 1. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]
- 2. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 4. Oxetane synthesis through the Paternò-Büchi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Reductive Amination of 2-Oxaspiro[3.5]nonan-7-amine
Introduction: The Strategic Value of the 2-Oxaspiro[3.5]nonan-7-amine Scaffold
In contemporary drug discovery and medicinal chemistry, the deliberate incorporation of three-dimensional (3D) structural motifs is a paramount strategy for "escaping flatland" and accessing novel chemical space. The 2-oxaspiro[3.5]nonan-7-amine scaffold represents a valuable building block in this endeavor. Its rigid, spirocyclic core, which combines an oxetane and a cyclohexane ring, introduces a defined conformational rigidity that can enhance binding affinity and selectivity for biological targets. The primary amine handle serves as a versatile point for diversification, allowing for the facile introduction of a wide array of substituents through robust synthetic methodologies.
Reductive amination stands out as one of the most reliable and widely utilized C-N bond-forming reactions, prized for its operational simplicity, broad substrate scope, and avoidance of the over-alkylation issues that often plague direct alkylations with alkyl halides.[1] This guide provides detailed protocols and expert insights for the successful application of 2-Oxaspiro[3.5]nonan-7-amine in reductive amination reactions, tailored for researchers in synthetic and medicinal chemistry.
Physicochemical Properties and Handling of 2-Oxaspiro[3.5]nonan-7-amine
A thorough understanding of the starting material is fundamental to successful and reproducible synthetic outcomes.
| Property | Value | Source |
| CAS Number | 1502580-43-9 | [2][3] |
| Molecular Formula | C₈H₁₅NO | [3] |
| Molecular Weight | 141.21 g/mol | [2] |
| Appearance | Typically supplied as a liquid or low-melting solid | - |
| Purity | Commercially available at ≥95% | [2] |
| Solubility | Soluble in common organic solvents (DCM, THF, MeOH, DCE) | General chemical knowledge |
| Hydrochloride Salt CAS | 2866318-74-1 | [4] |
Handling and Storage: 2-Oxaspiro[3.5]nonan-7-amine is a primary amine and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as corrosive and harmful if swallowed.[2] Store the compound in a tightly sealed container in a cool, dry place. If the amine is supplied as the hydrochloride salt, it is a more stable, crystalline solid. For the reaction, the free base is required. If starting from the hydrochloride salt, a simple basification and extraction are necessary (see Protocol 3).
Mechanistic Considerations for a Sterically Influenced Substrate
The successful reductive amination of 2-Oxaspiro[3.5]nonan-7-amine hinges on the efficient formation of an intermediate iminium ion, which is subsequently reduced by a hydride source. The overall transformation is depicted below:
Figure 1: General workflow for reductive amination.
Causality Behind Reagent Selection:
-
The Amine's Nucleophilicity: 2-Oxaspiro[3.5]nonan-7-amine is a primary aliphatic amine. While its nitrogen lone pair is available for nucleophilic attack, the flanking spirocyclic structure introduces significant steric bulk around the nitrogen atom. This steric hindrance can slow the initial attack on the carbonyl and, more critically, the subsequent dehydration of the hemiaminal intermediate to form the iminium ion.
-
The Choice of Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃): For sterically demanding substrates, sodium triacetoxyborohydride (STAB) is the reagent of choice.[5] Its superiority stems from several factors:
-
Mildness: It is less reactive than sodium borohydride (NaBH₄) and will not readily reduce the starting aldehyde or ketone, allowing for a convenient one-pot procedure where all reagents can be mixed together.[1]
-
Iminium Selectivity: The rate of reduction of the iminium ion intermediate by NaBH(OAc)₃ is significantly faster than the reduction of the carbonyl group. This selectivity is crucial for achieving high yields.
-
Acid Tolerance: The reaction is often carried out with a catalytic amount of acetic acid. NaBH(OAc)₃ is stable and effective under these weakly acidic conditions, which are necessary to catalyze iminium ion formation.
-
-
The Role of Acetic Acid: For reactions involving ketones or sterically hindered amines, the addition of a stoichiometric amount of a weak acid like acetic acid is often essential.[5] The acid protonates the hydroxyl group of the hemiaminal intermediate, converting it into a good leaving group (H₂O) and thereby accelerating the rate-limiting formation of the electrophilic iminium ion, which is the species that is ultimately reduced.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination with an Aldehyde (e.g., Benzaldehyde)
This protocol describes the synthesis of N-benzyl-2-oxaspiro[3.5]nonan-7-amine, a representative secondary amine product.
Figure 2: Experimental workflow for the synthesis of N-benzyl-2-oxaspiro[3.5]nonan-7-amine.
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Oxaspiro[3.5]nonan-7-amine (1.0 eq., e.g., 141 mg, 1.0 mmol).
-
Solvent and Aldehyde Addition: Dissolve the amine in 1,2-dichloroethane (DCE, 5 mL). Add benzaldehyde (1.05 eq., e.g., 111 mg, 1.05 mmol). Stir the mixture for 10-15 minutes at room temperature.
-
Reducing Agent Addition: To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq., e.g., 318 mg, 1.5 mmol) portion-wise over 5 minutes. Note: The reaction is often mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Due to the steric hindrance of the amine, the reaction may require 12-24 hours for completion. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography (see Protocol 4 for details).
Protocol 2: Enhanced Procedure for Reductive Amination with a Ketone (e.g., Cyclohexanone)
Reactions with ketones are generally slower and require an acid catalyst to facilitate the formation of the more sterically hindered ketiminium ion.
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask with a magnetic stir bar, add 2-Oxaspiro[3.5]nonan-7-amine (1.0 eq., e.g., 141 mg, 1.0 mmol).
-
Solvent, Ketone, and Acid Addition: Dissolve the amine in 1,2-dichloroethane (DCE, 5 mL). Add cyclohexanone (1.1 eq., e.g., 108 mg, 1.1 mmol), followed by glacial acetic acid (1.0-1.2 eq., e.g., 60-72 mg, 1.0-1.2 mmol). Stir the mixture for 20-30 minutes at room temperature to facilitate pre-formation of the iminium ion.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq., e.g., 318 mg, 1.5 mmol) portion-wise.
-
Reaction and Monitoring: Stir the reaction at room temperature for 18-36 hours. The reaction may be gently heated (e.g., to 40 °C) if the conversion is slow. Monitor by TLC or LC-MS.
-
Work-up and Purification: Follow steps 5-8 from Protocol 1.
Protocol 3: Free-Basing of 2-Oxaspiro[3.5]nonan-7-amine Hydrochloride
If your starting material is the hydrochloride salt, the free amine must be liberated before use.
-
Dissolution: Dissolve the amine hydrochloride salt (1.0 eq.) in water.
-
Basification: Cool the solution in an ice bath and add a 2M aqueous solution of sodium hydroxide (NaOH) dropwise with stirring until the pH is >12.
-
Extraction: Extract the aqueous solution with dichloromethane or ethyl acetate (3-4 times).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting oil or solid is the free amine, which should be used promptly.
Protocol 4: Purification of N-Substituted 2-Oxaspiro[3.5]nonan-7-amine Derivatives
The basicity of the product amine can cause it to streak on standard silica gel. This protocol mitigates that issue.
-
Column Preparation: Pack a silica gel column using a suitable eluent system, such as ethyl acetate/hexanes.
-
Eluent Modification (Critical Step): To prevent streaking and improve separation, add a small amount of a volatile base to the eluent system. Triethylamine (Et₃N) at a concentration of 0.5-1% (v/v) is highly effective.
-
Chromatography: Load the crude product onto the column and elute with the base-modified eluent, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC, using a suitable stain such as potassium permanganate or ninhydrin (for secondary amines).
-
Concentration: Combine the pure fractions and concentrate under reduced pressure. To ensure complete removal of the triethylamine, co-evaporation with a solvent like methanol or dichloromethane may be necessary.
Conclusion
2-Oxaspiro[3.5]nonan-7-amine is a valuable building block for introducing 3D-rich fragments into molecules of interest. Its application in reductive amination is straightforward and high-yielding, provided that key considerations related to its steric bulk are addressed. The use of sodium triacetoxyborohydride, particularly with an acetic acid catalyst for less reactive carbonyl partners, provides a robust and reliable method for the synthesis of a diverse range of N-substituted derivatives. The purification protocols outlined herein will ensure the isolation of high-purity products, enabling their seamless integration into drug discovery and development pipelines.
References
-
Reductive Amination, and How It Works. Master Organic Chemistry. (2017). [Link]
-
PubChem. 2-Oxaspiro[3.5]nonan-7-amine hydrochloride. National Center for Biotechnology Information. [Link]
-
Myers, A. G., et al. C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
PubChem. 2-oxaspiro[3.5]nonan-7-amine. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 2-Oxaspiro[3.5]nonan-7-one(1256546-74-3) 1H NMR spectrum [chemicalbook.com]
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- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note: Synthesis of 2-Oxaspiro[3.5]nonan-7-amine Hydrochloride for Enhanced Aqueous Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Spirocycles and Salt Formation in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with favorable pharmacological profiles is paramount. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as a valuable structural motif. Their inherent three-dimensionality allows for a broader exploration of chemical space compared to traditional flat, aromatic systems, potentially leading to enhanced potency and selectivity.[1] Furthermore, the introduction of heteroatoms, such as oxygen in the 2-oxaspiro[3.5]nonane core, can modulate physicochemical properties like lipophilicity and metabolic stability.[2][3]
A significant challenge in the development of amine-containing drug candidates is their often-limited aqueous solubility, which can hinder bioavailability. A well-established and effective strategy to overcome this is the formation of a salt, most commonly a hydrochloride salt.[4] The conversion of a neutral amine to its cationic ammonium salt drastically increases its polarity and, consequently, its solubility in aqueous media.[5][6] This application note outlines a detailed protocol for the synthesis of 2-oxaspiro[3.5]nonan-7-amine hydrochloride, a valuable building block for drug discovery, with the goal of improving its utility in aqueous-based biological assays and formulation studies.
Synthesis of 2-Oxaspiro[3.5]nonan-7-amine Free Base
While a specific, publicly available, detailed synthesis for 2-oxaspiro[3.5]nonan-7-amine is not extensively documented in peer-reviewed literature, a plausible multi-step synthesis can be conceptualized based on established organic chemistry principles and synthetic routes for analogous spirocyclic systems. A common approach involves the construction of the spirocyclic core followed by functional group manipulation to introduce the desired amine.
A representative, conceptual synthetic pathway is outlined below. This is a hypothetical route and would require experimental validation.
Caption: Conceptual workflow for the synthesis of the free base.
Note on Synthesis: The synthesis of spirocycles can be complex. For instance, a patented method for a related compound, 7-oxo-2-azaspiro[3.5]nonane, involves a two-step cyclization process.[7] Such methods highlight the intricate nature of constructing these three-dimensional scaffolds. The reductive amination of a corresponding ketone precursor is a standard and high-yielding method for the preparation of amines.
Protocol for the Preparation of 2-Oxaspiro[3.5]nonan-7-amine Hydrochloride Salt
The conversion of the free base amine to its hydrochloride salt is a straightforward acid-base reaction. The following protocol is a general procedure that can be adapted and optimized for this specific amine.
Caption: Workflow for the hydrochloride salt formation.
Detailed Experimental Protocol:
-
Dissolution: Dissolve 1.0 equivalent of 2-oxaspiro[3.5]nonan-7-amine (free base) in a minimal amount of a suitable anhydrous solvent such as diethyl ether or ethyl acetate. The choice of solvent is critical to ensure the free base is soluble while the resulting hydrochloride salt is not.
-
Acidification: While stirring the solution at room temperature, slowly add 1.0 to 1.1 equivalents of a standardized solution of hydrochloric acid in a compatible solvent (e.g., 2.0 M HCl in diethyl ether). The addition should be dropwise to control the precipitation.
-
Precipitation and Isolation: Upon addition of the HCl solution, a precipitate of the hydrochloride salt should form. Continue stirring for 30-60 minutes to ensure complete precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or other soluble impurities.
-
Drying: Dry the resulting white to off-white solid under vacuum to a constant weight.
Characterization and Data
The successful formation of the hydrochloride salt should be confirmed by standard analytical techniques.
| Property | 2-Oxaspiro[3.5]nonan-7-amine (Free Base) | 2-Oxaspiro[3.5]nonan-7-amine HCl | Source |
| CAS Number | 1502580-43-9 | 2866318-74-1 | [8][9] |
| Molecular Formula | C₈H₁₅NO | C₈H₁₆ClNO | [8][9] |
| Molecular Weight | 141.21 g/mol | 177.67 g/mol | [8][9] |
| Appearance | Liquid or semi-solid | Crystalline solid | [10] |
| Aqueous Solubility | Low (predicted) | High (expected) | [4][5] |
Analytical Confirmation:
-
Infrared (IR) Spectroscopy: The IR spectrum of the hydrochloride salt is expected to show a broad absorption band in the 2400-2800 cm⁻¹ region, corresponding to the N-H stretch of the ammonium salt, which is absent in the free base.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will show shifts in the signals of the protons and carbons near the amine group upon protonation.
-
Melting Point: The hydrochloride salt, being a crystalline solid, will have a distinct and higher melting point compared to the free base.
-
Elemental Analysis: Combustion analysis can be used to confirm the elemental composition of the salt, including the presence of chlorine.
Discussion: The Advantage of the Hydrochloride Salt
-
Biological Screening: Allows for the preparation of stock solutions in aqueous buffers for high-throughput screening and other in vitro assays, avoiding the use of organic solvents like DMSO that can interfere with biological experiments.
-
Formulation Development: Provides a more suitable starting material for the development of aqueous-based formulations for in vivo studies.
-
Handling and Stability: As a crystalline solid, the hydrochloride salt is often easier to handle, weigh, and store compared to the free base, which may be a liquid or a low-melting solid. Salts also tend to have a longer shelf life.[6]
Conclusion
The synthesis of 2-oxaspiro[3.5]nonan-7-amine as its hydrochloride salt is a strategic step in leveraging this valuable spirocyclic building block for drug discovery and development. The conversion to the salt form addresses the common challenge of poor aqueous solubility associated with many organic amines. The protocols and principles outlined in this application note provide a framework for the preparation and characterization of this compound, enabling its effective use in a research setting.
References
- Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.
-
Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (URL: [Link])
-
Conversion of Amines to Amine Salts - YouTube. (URL: [Link])
-
General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination | ACS Medicinal Chemistry Letters. (URL: [Link])
-
15.13: Amines as Bases - Chemistry LibreTexts. (URL: [Link])
-
2-Oxaspiro[3.5]nonan-7-amine hydrochloride | C8H16ClNO | CID 166000265 - PubChem. (URL: [Link])
-
oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. (URL: [Link])
-
Solubility of organic amine salts - Sciencemadness.org. (URL: [Link])
-
Synthetic Routes to Approved Drugs Containing a Spirocycle[v1] - Preprints.org. (URL: [Link])
-
Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing). (URL: [Link])
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids - Beilstein Journals. (URL: [Link])
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate. (URL: [Link])
-
An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed. (URL: [Link])
-
Salt form of amines : r/chemistry - Reddit. (URL: [Link])
-
Synthesis of 2-Oxaadamantane Derivatives - PMC - NIH. (URL: [Link])
-
Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC. (URL: [Link])
-
synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. (URL: [Link])
Sources
- 1. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spirocycles for Improved Solubility - Enamine [enamine.net]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
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- 7. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. 2-Oxaspiro[3.5]nonan-7-amine hydrochloride | C8H16ClNO | CID 166000265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Introduction: The Rising Importance of Spirocyclic Oxetanes in Medicinal Chemistry
An Application Note on the Multi-Gram Scale-Up Synthesis of 2-Oxa-6-azaspiro[3.3]heptane
Spirocyclic oxetanes, particularly scaffolds like 2-oxa-6-azaspiro[3.3]heptane, have emerged as crucial building blocks in modern drug discovery.[1] These strained four-membered ring systems are not merely architectural curiosities; they serve as valuable bioisosteres for commonly used groups like morpholine and gem-dimethyl moieties.[2][3] Their incorporation into drug candidates can profoundly enhance key physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, while providing novel intellectual property vectors.[2][4] Specifically, replacing a metabolically susceptible morpholine ring with a spirocyclic oxetane can improve a compound's pharmacokinetic profile by redirecting metabolic pathways.[2]
Despite their utility, the synthesis of these scaffolds, especially on a multi-gram scale required for preclinical and clinical development, presents significant challenges.[4] These challenges stem from the inherent ring strain of the oxetane core, which can make its formation kinetically difficult and prone to side reactions.[5][6] This application note provides a detailed, robust, and scalable protocol for the synthesis of 2-oxa-6-azaspiro[3.3]heptane, presented as its more stable and easily handled oxalate salt. The protocol is designed for researchers in process chemistry and medicinal chemistry, with a focus on explaining the causal relationships behind each operational step to ensure successful and safe execution on a multi-gram scale.
Overall Synthetic Strategy
The selected synthetic route is a well-documented and scalable three-step process starting from commercially available 1,1,1-tris(hydroxymethyl)ethane. This strategy is chosen for its use of relatively inexpensive starting materials and its avoidance of highly energetic or difficult-to-handle intermediates, making it suitable for scale-up.
The core of the strategy involves the formation of a key tribromide intermediate, followed by a double intramolecular Williamson etherification coupled with a nucleophilic substitution to form the protected spirocyclic system, and a final deprotection to yield the desired secondary amine.
Caption: High-level workflow for the multi-gram synthesis of 2-Oxa-6-azaspiro[3.3]heptane oxalate.
Safety and Handling Precautions
Scaling up chemical reactions requires stringent safety protocols.
-
Corrosive Reagents: Hydrobromic acid (HBr) and sulfuric acid (H₂SO₄) are highly corrosive. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.
-
Exothermic Reactions: The initial bromination and the subsequent cyclization steps can be exothermic. Reagents should be added slowly and in a controlled manner, with efficient stirring and external cooling (e.g., an ice-water bath) readily available to manage the reaction temperature.
-
Pressure Build-up: Heating reactions in sealed vessels should be avoided. Ensure all glassware is appropriately vented.
-
Solvent Handling: Work with organic solvents in a fume hood to avoid inhalation of vapors. Ensure there are no nearby ignition sources.[7]
Part 1: Synthesis of 3-Bromo-2,2-bis(bromomethyl)propan-1-ol
This step converts the starting triol into a key tribromide intermediate, setting the stage for the subsequent cyclization. The use of concentrated sulfuric acid acts as a catalyst and dehydrating agent, driving the reaction to completion.
Reagents and Materials
| Reagent | MW ( g/mol ) | Amount | Moles (mol) | Equivalents |
| 1,1,1-Tris(hydroxymethyl)ethane | 120.15 | 50.0 g | 0.416 | 1.0 |
| Hydrobromic acid (48% aq.) | 80.91 | 375 mL | 3.33 | 8.0 |
| Sulfuric acid (conc.) | 98.08 | 100 mL | 1.84 | 4.4 |
Step-by-Step Protocol
-
Reaction Setup: Equip a 1 L round-bottom flask with a large magnetic stir bar, a reflux condenser, and a heating mantle.
-
Reagent Charging: In a fume hood, charge the flask with 1,1,1-tris(hydroxymethyl)ethane (50.0 g).
-
Acid Addition: To the stirred solid, slowly add the 48% hydrobromic acid (375 mL). Follow this with the careful, portion-wise addition of concentrated sulfuric acid (100 mL). Causality: The slow addition with stirring is critical to control the initial exotherm from the acid dilution and reaction initiation.
-
Reaction: Heat the mixture to reflux (approx. 120-125 °C) and maintain for 24 hours. Causality: The prolonged reflux ensures complete conversion of the triol to the tribromide, which is essential for a clean subsequent step. The reaction progress can be monitored by TLC (thin-layer chromatography) or GC-MS (gas chromatography-mass spectrometry).
-
Work-up: Cool the reaction mixture to room temperature, then further cool in an ice-water bath. Pour the cooled mixture into a 2 L beaker containing 1 L of ice-water. A white solid will precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 200 mL) until the filtrate is neutral to pH paper. Causality: Washing removes residual acids, which is crucial for the stability of the product and the success of the next step.
-
Drying: Dry the white solid under vacuum to a constant weight. The expected yield is typically 110-120 g (80-90%).
Part 2: Synthesis of 6-Benzoyl-2-oxa-6-azaspiro[3.3]heptane
This is the key ring-forming step. A benzamide nitrogen first displaces one bromide. The subsequent acidic workup promotes a tandem reaction: the amide hydrolyzes while the freed alcohol and the remaining amine engage in a double intramolecular Williamson etherification to form the spirocyclic core.
Reagents and Materials
| Reagent | MW ( g/mol ) | Amount | Moles (mol) | Equivalents |
| 3-Bromo-2,2-bis(bromomethyl)propan-1-ol | 324.88 | 100 g | 0.308 | 1.0 |
| Benzamide | 121.14 | 41.1 g | 0.339 | 1.1 |
| Sodium Hydroxide | 40.00 | 27.1 g | 0.678 | 2.2 |
| Water | 18.02 | 500 mL | - | - |
| Sulfuric acid (conc.) | 98.08 | 100 mL | 1.84 | 6.0 |
Step-by-Step Protocol
-
Reaction Setup: To a 2 L three-neck flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add water (500 mL) and sodium hydroxide pellets (27.1 g). Stir until the solid is fully dissolved.
-
Reagent Addition: Add benzamide (41.1 g) and the tribromide from Part 1 (100 g).
-
Reaction (First Stage): Heat the stirred suspension to reflux (approx. 100 °C) for 24 hours.
-
Acidification and Cyclization: Cool the mixture to below 50 °C. In a fume hood, slowly and carefully add concentrated sulfuric acid (100 mL). An exotherm will be observed. Causality: This acidification step is critical. It protonates the intermediate, facilitating the intramolecular cyclizations that form both the oxetane and the azetidine rings of the spiro-system.
-
Reaction (Second Stage): Heat the now acidic mixture to reflux (approx. 110 °C) for another 24 hours.
-
Work-up and Basification: Cool the reaction to room temperature. Carefully pour the mixture onto 1 kg of crushed ice in a 4 L beaker. Place the beaker in an ice-water bath and, with vigorous stirring, slowly add 50% aqueous sodium hydroxide solution until the pH is >12. Causality: Basification deprotonates the amine and neutralizes all acids, preparing the product for extraction into an organic solvent.
-
Extraction: Transfer the mixture to a large separatory funnel and extract with dichloromethane (DCM) (3 x 300 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield the protected spirocycle as a white solid.
Part 3: Deprotection and Salt Formation
The final step involves the hydrolytic cleavage of the benzoyl protecting group, followed by precipitation of the free amine as a stable, non-hygroscopic, and easily handled oxalate salt.
Reagents and Materials
| Reagent | MW ( g/mol ) | Amount | Moles (mol) | Equivalents |
| 6-Benzoyl-2-oxa-6-azaspiro[3.3]heptane | 203.24 | 50.0 g | 0.246 | 1.0 |
| Sodium Hydroxide | 40.00 | 30.0 g | 0.750 | 3.05 |
| Water | 18.02 | 250 mL | - | - |
| Oxalic Acid Dihydrate | 126.07 | 31.0 g | 0.246 | 1.0 |
| Isopropanol (IPA) | 60.10 | 250 mL | - | - |
Step-by-Step Protocol
-
Hydrolysis: In a 1 L round-bottom flask, combine the protected spirocycle (50.0 g), sodium hydroxide (30.0 g), and water (250 mL). Heat the mixture to reflux for 12 hours.
-
Product Isolation (Free Base): Cool the mixture to room temperature. The free amine is volatile. A continuous liquid-liquid extraction is ideal for large scales. Alternatively, perform multiple extractions with DCM (5 x 200 mL).
-
Drying and Concentration: Dry the combined organic layers over Na₂SO₄, filter, and carefully concentrate at low temperature and pressure. CAUTION: The free base, 2-oxa-6-azaspiro[3.3]heptane, is volatile. Do not over-concentrate. It is often best to proceed directly to salt formation from the dried solution.
-
Salt Formation: To the solution of the free amine, add isopropanol (250 mL). In a separate flask, dissolve oxalic acid dihydrate (31.0 g) in warm isopropanol (250 mL).
-
Precipitation: Slowly add the oxalic acid solution to the stirred amine solution. A thick white precipitate will form immediately.
-
Isolation: Stir the slurry for 1 hour at room temperature, then cool in an ice bath for another hour to maximize precipitation. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the filter cake with cold isopropanol (2 x 50 mL) and then with diethyl ether (2 x 50 mL). Dry the product under vacuum to yield bis(2-oxa-6-azaspiro[3.3]heptan-6-ium) oxalate as a stable, white crystalline solid. Expected yield is 30-35 g (85-95% for this step).
Characterization and Quality Control
The final product and key intermediates should be rigorously characterized to ensure identity and purity.
| Compound | Technique | Expected Results |
| Tribromide Intermediate | ¹H NMR (CDCl₃) | δ ~3.5 (s, 6H, CH₂Br), ~3.8 (s, 2H, CH₂OH) |
| ¹³C NMR (CDCl₃) | δ ~35 (CH₂Br), ~45 (quaternary C), ~65 (CH₂OH) | |
| Protected Spirocycle | ¹H NMR (CDCl₃) | δ ~4.2-4.8 (m, 8H, spirocycle CH₂), ~7.4-7.8 (m, 5H, Ar-H) |
| MS (ESI+) | m/z = 204.1 [M+H]⁺ | |
| Final Oxalate Salt | ¹H NMR (D₂O) | δ ~4.5 (s, 8H, spirocycle CH₂) |
| ¹³C NMR (D₂O) | δ ~40 (quaternary C), ~55 (CH₂-N), ~78 (CH₂-O), ~165 (C=O, oxalate) |
Troubleshooting Guide
Caption: A decision tree for troubleshooting common issues during the scale-up synthesis.
References
-
Aldabbagh, F., Gurry, M., & McArdle, P. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13874. [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]
-
Taylor, R. D., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]
-
Stepan, A. F., et al. (2014). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition, 53(4), 1138-1142. [Link]
-
Davies, S. G., et al. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 59(3), 293-296. [Link]
-
Leonzio, A., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(29), 16008-16014. [Link]
-
Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]
-
Grygorenko, O. O., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(35), 11698-11718. [Link]
-
Stockdill, J. L., et al. (2018). Inexpensive Multigram-Scale Synthesis of Cyclic Enamines and 3-N Spirocyclopropyl Systems. The Journal of Organic Chemistry, 83(5), 2842-2850. [Link]
-
Bull, J. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ResearchGate. [Link]
-
Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Navigating the Chromatographic Purification of Spirocyclic Amines
Welcome to the technical support center for the chromatographic purification of spirocyclic amines. Spirocyclic amines, characterized by their rigid, three-dimensional structures and basic nitrogen atoms, are privileged scaffolds in modern drug discovery.[1] However, these same features present significant challenges during chromatographic purification. Their basicity often leads to strong, undesirable interactions with stationary phases, while their structural complexity can make separating closely related analogues and enantiomers a formidable task.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and develop robust, self-validating purification methods.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent and frustrating problems researchers face when purifying spirocyclic amines. Each question is designed to reflect a real-world laboratory scenario.
Q1: My spirocyclic amine peak is tailing severely in Reversed-Phase (RP) HPLC. What's causing this, and how can I fix it?
A1: The Root Cause: Secondary Silanol Interactions
This is the most common issue encountered with basic compounds like spirocyclic amines on standard silica-based columns (e.g., C18, C8). The problem stems from a secondary retention mechanism. While the primary retention in RP-HPLC is hydrophobic interaction, the basic amine (in its protonated, positively charged form, BH+) can engage in strong ionic interactions with residual silanol groups (Si-O⁻) on the silica surface.[2][3] These silanols are weakly acidic and can be deprotonated and negatively charged, especially at mid-range pH values. This strong, secondary interaction is slow to dissociate, causing a portion of the analyte molecules to lag behind the main peak, resulting in significant tailing.[3][4]
Caption: Mechanism of Peak Tailing for Basic Amines in RP-HPLC.
Troubleshooting Workflow:
We can address this issue by either suppressing the undesirable interaction or by choosing a different chromatographic environment.
Caption: Troubleshooting Workflow for Peak Tailing.
Step-by-Step Solutions:
-
Mobile Phase pH Adjustment (Easiest First Step): Lower the mobile phase pH to 2.5-3.5 using an additive like 0.1% trifluoroacetic acid (TFA) or formic acid. At this low pH, the vast majority of silanol groups are protonated (Si-OH) and thus neutral, eliminating the primary cause of the ionic interaction.[2]
-
Use a Competing Base: If operating at low pH is not desirable (e.g., for compound stability), add a small amount (0.1-0.5%) of a competing amine, such as triethylamine (TEA), to the mobile phase.[5] The TEA will preferentially interact with the active silanol sites, effectively "masking" them from your spirocyclic amine.
-
Column Selection:
-
Modern, End-Capped Columns: Ensure you are using a modern, high-purity silica column that is thoroughly "end-capped." End-capping is a process that converts most residual silanols into less reactive siloxane ethers.
-
Alternative Chemistries: Consider columns specifically designed for basic compounds, such as those with polar-embedded groups or a charged surface (e.g., Charged Surface Hybrid - CSH technology), which help shield the underlying silica surface.
-
-
Consider Mass Overload: Injecting too high a concentration of your sample can saturate the stationary phase, leading to tailing.[4] Try reducing the injection volume or sample concentration to see if the peak shape improves.
Q2: I have poor resolution between my target spirocyclic amine and a closely related impurity. How can I improve the separation?
A2: The Principle: Manipulating Selectivity
Resolution is a function of column efficiency, retention, and selectivity. While higher efficiency (longer columns, smaller particles) provides narrower peaks, the most dramatic improvements in resolution often come from enhancing selectivity—the difference in retention between two compounds. For spirocyclic amines, this involves exploiting subtle differences in their structure, pKa, and hydrophobicity.
Strategies for Improving Selectivity:
| Strategy | Mechanism of Action | Recommended Action |
| Vary Organic Modifier | Changes the nature of the hydrophobic interactions. Methanol, acetonitrile, and isopropanol have different hydrogen bonding capabilities and dipole moments. | If using acetonitrile, try a method with methanol, or a ternary mixture. A 5-10% change can significantly alter selectivity.[6] |
| Adjust Mobile Phase pH | If the target and impurity have different pKa values, adjusting the pH can change their relative ionization states, altering their interaction with the stationary phase. | Screen a pH range around the pKa values of your compounds. Even a 0.5 unit change can impact selectivity. |
| Change Stationary Phase | Different stationary phases offer different interaction mechanisms (e.g., shape selectivity, π-π interactions). | Switch from a C18 to a Phenyl-Hexyl (offers π-π interactions) or a Cyano (CN) phase (different polarity). |
| Utilize Mixed-Mode Chromatography | Introduces a secondary, controllable retention mechanism (e.g., ion-exchange) alongside reversed-phase.[7][8] | Use a mixed-mode column (e.g., RP/Cation-Exchange) to exploit differences in both hydrophobicity and charge. |
| Lower Temperature | Can sometimes increase selectivity, although it will also increase retention time and pressure. | Try reducing the column temperature by 5-10 °C. |
Q3: My spirocyclic amine is not retained on a C18 column and elutes in the void volume. What are my options?
A3: The Challenge: High Polarity
Spirocyclic amines, especially smaller ones or those with additional polar functional groups, can be too polar to be adequately retained on non-polar reversed-phase stationary phases.[9] They have a higher affinity for the polar mobile phase and elute with the solvent front.
Solutions for Retaining Polar Amines:
-
Use 100% Aqueous Mobile Phase: First, try running on an "aqueous stable" C18 column that is designed to not undergo phase collapse in highly aqueous conditions.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the ideal solution. HILIC uses a polar stationary phase (like bare silica, diol, or amide phases) and a mobile phase rich in organic solvent (typically >80% acetonitrile).[10][11] A water layer is adsorbed onto the stationary phase, and polar analytes like spirocyclic amines partition into this layer and are well-retained.[12] Water acts as the strong, eluting solvent in HILIC.[9]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[13] Since your amine is basic, it will be positively charged at a pH below its pKa. You can use a cation-exchange column (with fixed negative charges) to strongly retain it, eluting with an increasing salt gradient or a change in pH.[14][15]
-
Mixed-Mode Chromatography (MMC): As mentioned before, an RP/Cation-Exchange column can provide retention through both hydrophobic and ionic mechanisms, making it an excellent choice for polar basic compounds.[16]
Q4: I need to separate the enantiomers of my chiral spirocyclic amine. Where do I start?
A4: The Approach: Creating a Chiral Environment
Enantiomers have identical physical properties in a non-chiral environment, so separation requires a chiral selector. This is most commonly achieved using a Chiral Stationary Phase (CSP).[17]
A Systematic Screening Protocol:
The most efficient way to find a separation is to screen a small, diverse set of chiral columns under standard conditions. Polysaccharide-based CSPs (coated or immobilized with derivatives of cellulose or amylose) are highly versatile and a great starting point.[18]
Recommended Initial Screening Columns:
-
Cellulose tris(3,5-dimethylphenylcarbamate) based column
-
Amylose tris(3,5-dimethylphenylcarbamate) based column
-
Cellulose tris(4-methylbenzoate) based column
-
A macrocyclic glycopeptide-based column (e.g., Vancomycin or Teicoplanin)
Screening in Multiple Modes:
-
Normal Phase (NP): Mobile phases like Hexane/Isopropanol (IPA) or Hexane/Ethanol are often the first choice.
-
Polar Organic Mode: Using a single polar solvent like Methanol or Acetonitrile.
-
Reversed-Phase (RP): Acetonitrile/Water or Methanol/Water, often with a buffer.
Supercritical Fluid Chromatography (SFC) for Chiral Separations: SFC is a powerful technique for chiral separations and is often superior to HPLC.[19][20] It uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, leading to faster, more efficient separations with significantly less organic solvent waste.[21] If available, SFC should be a primary consideration for chiral spirocyclic amine purification.
Frequently Asked Questions (FAQs)
Q: Which chromatography mode is generally best for spirocyclic amines? A: There is no single "best" mode; the choice is application-dependent.
Caption: Decision guide for chromatography mode selection.
-
For routine analysis and purification of moderately polar amines: Reversed-Phase HPLC with careful pH control is the workhorse.
-
For highly polar amines: HILIC is the preferred choice.
-
For separating compounds with significant charge differences: Ion-Exchange or Mixed-Mode chromatography offers powerful selectivity.
-
For chiral separations: SFC is often the most efficient and greenest technology, followed by HPLC with chiral stationary phases.
Q: How do I choose the right column dimensions (length, ID, particle size)? A:
-
Particle Size: Smaller particles (e.g., <3 µm) provide higher efficiency and better resolution but generate higher backpressure, requiring UHPLC systems. Standard analytical work often uses 3.5 or 5 µm particles.
-
Length: Longer columns (150-250 mm) provide more resolving power for complex mixtures. Shorter columns (50-100 mm) are used for faster analysis and screening.[22]
-
Internal Diameter (ID): Standard analytical columns are 4.6 mm ID. Smaller IDs (e.g., 2.1 mm) increase sensitivity and reduce solvent consumption but are more susceptible to extra-column band broadening.
Q: What is the "2 pH rule" for purifying basic amines? A: The "2 pH rule" is a guideline stating that to ensure a basic compound is in its neutral (free-base) form, the mobile phase pH should be at least 2 units above its pKa.[5] Conversely, to ensure it is fully protonated (ionized), the pH should be at least 2 units below its pKa. Operating at these extremes helps ensure the analyte exists as a single species, which generally leads to sharper, more symmetrical peaks.
Experimental Protocols
Protocol 1: Generic Method Development for a Novel Spirocyclic Amine using RP-HPLC
-
Analyte Characterization: Determine the pKa and logP of your spirocyclic amine (can be calculated using software if not known). This will guide your initial pH and column choices.
-
Column Selection: Start with a modern, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water (approx. pH 2.7).
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Initial Scouting Gradient:
-
Flow Rate: 1.0 mL/min.
-
Gradient: 5% to 95% Solvent B over 15 minutes. Hold at 95% B for 2 minutes. Return to 5% B and re-equilibrate for 5 minutes.
-
Detection: UV (select an appropriate wavelength) and/or Mass Spectrometry.
-
-
Analysis and Optimization:
-
Assess Retention: Is the compound retained? If it elutes too early, consider a shallower gradient or switch to a HILIC method. If it elutes too late, start with a higher initial %B or use a steeper gradient.
-
Assess Peak Shape: If peak tailing is observed, confirm the pH is low enough. If tailing persists, consider adding a competing base or switching to a specialized column for basic compounds.
-
Optimize Resolution: Once the compound is retained with good peak shape, adjust the gradient slope to resolve it from nearby impurities. A shallower gradient increases resolution.
-
References
- Element Lab Solutions. Peak Tailing in HPLC.
- ResearchGate.
-
ACS Publications. Column Chromatography-Free Synthesis of Spirooxindole and Spiroindanone-Based Naphthalimides as Potent c-MYC G4 Stabilizers and HSA Binders for Elevating Anticancer Potential. [Link]
- Element Lab Solutions.
- Phenomenex. Troubleshooting Guide.
-
ResearchGate. Supercritical fluid chromatography based on reversed-phase/ ion chromatography mixed-mode stationary phase for separation of spiro oxindole alkaloids. [Link]
-
MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]
-
SIELC Technologies. Mixed-Mode Chromatography and Stationary Phases. [Link]
- Google Patents.
-
LCGC International. Mixed-Mode Chromatography—A Review. [Link]
-
Planta Medica. Supercritical Fluid Chromatography in Natural Product Analysis – An Update. [Link]
-
ScienceDirect. Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. [Link]
-
Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]
-
ALWSCI. Common Causes Of Peak Tailing in Chromatography. [Link]
-
National Center for Biotechnology Information. Challenges and opportunities in the purification of recombinant tagged proteins. [Link]
-
Shimadzu Scientific Instruments. Diagnosing HPLC Chromatography Problems & Troubleshooting. [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Welch Materials. [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]
- Google Patents.
-
SIELC Technologies. Evolution of Mixed-Mode Chromatography. [Link]
-
Twisting Memoirs Publication. Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. [Link]
-
LCGC International. But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. [Link]
-
PubMed. Optimization of mobile phase in the separation of beta-blockers by HPLC. [Link]
-
Drug Development and Delivery. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. [Link]
-
Agilent. Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]
-
Chiralpedia. Chiral HPLC separation: strategy and approaches. [Link]
-
C&EN. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]
-
LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
-
Cytiva. Fundamentals of mixed mode (multimodal) chromatography. [Link]
-
Waters Corporation. SFC: A Greener Approach to Analytical and Purification Applications. [Link]
-
Technology Networks. Exploring the Principle of Ion Exchange Chromatography and Its Applications. [https://www.technologynetworks.com/analysis/articles/exploring-the-principle-of-ion-exchange-chromatography-and-its-applications-383023]([Link] chromatography-and-its-applications-383023)
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
ResearchGate. Why heavy metals produces peak tailing on reversed phase columns (ODS)? [Link]
-
Chemistry LibreTexts. Ion-Exchange Chromatography. [Link]
-
YouTube. Chiral Separations: Using SFC to Unlock Purification Potential. [Link]
-
Chromatography Forum. Low-pH taling of bases in RPC. [Link]
-
ResearchGate. (PDF) Mixed-Mode Chromatography. [Link]
-
Chromacademy. How Do You Choose the Right Column for Chromatography? [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Restek. HPLC Troubleshooting Guide. [Link]
-
American Pharmaceutical Review. Overcoming Purification Challenges In Antibody Therapeutics Manufacturing. [Link]
-
ResearchGate. A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. [Link]
-
Waters Corporation. Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. [Link]
Sources
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- 22. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Overcoming Side Reactions in Oxetane Formation
Welcome to the technical support center for oxetane synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic challenges associated with the formation of the valuable, yet often elusive, oxetane ring. Here, we address common side reactions and provide in-depth, mechanistically grounded troubleshooting strategies to enhance your reaction yields and purity.
Section 1: Troubleshooting Intramolecular Williamson Etherification for Oxetane Synthesis
The intramolecular Williamson etherification is a fundamental and widely used method for constructing the oxetane ring from a 1,3-halohydrin or a related substrate with a leaving group at the 3-position. While direct, this 4-exo-tet cyclization is kinetically less favored than the formation of larger rings and is often plagued by a significant side reaction: the Grob fragmentation.[1]
Q1: My intramolecular Williamson etherification is producing low yields of the desired oxetane, and I'm observing significant amounts of an alkene and a carbonyl compound. What is happening and how can I fix it?
A1: The likely culprit is a competing Grob fragmentation. This side reaction is a concerted, stereoelectronically controlled process where the C-C bond between the alcohol-bearing carbon and the leaving group-bearing carbon cleaves, resulting in the formation of an alkene and a carbonyl compound.[1][2] This pathway becomes particularly competitive with the desired intramolecular SN2 cyclization when the substrate's conformation allows for the necessary anti-periplanar alignment of the C-O bond, the C-C bond to be cleaved, and the C-leaving group bond.
Mechanism Overview: SN2 Cyclization vs. Grob Fragmentation
Caption: Competing pathways in oxetane synthesis.
Troubleshooting and Optimization Strategies:
To favor the desired SN2 cyclization over Grob fragmentation, a careful selection of the base, leaving group, and solvent is crucial.
| Parameter | Recommendation to Favor Oxetane Formation | Rationale |
| Base | Use a milder, non-hindered base (e.g., K₂CO₃, NaH). | Strong, bulky bases like potassium tert-butoxide (KOtBu) can promote the E2-like Grob fragmentation.[2] Milder bases favor the SN2 pathway. |
| Leaving Group | A good leaving group that is not excessively bulky is preferred (e.g., tosylate, mesylate, iodide). | While a good leaving group is necessary for the SN2 reaction, extremely good leaving groups can sometimes accelerate fragmentation. Tosylates and mesylates often provide a good balance.[2] |
| Solvent | Polar aprotic solvents (e.g., THF, DMF) are generally effective. | These solvents effectively solvate the counter-ion of the base, enhancing the nucleophilicity of the alkoxide for the SN2 attack.[2] |
| Temperature | Lower reaction temperatures are generally preferred. | The activation energy for the desired cyclization is often lower than that for fragmentation. Running the reaction at the lowest feasible temperature can suppress the Grob pathway. |
Experimental Protocol: Suppressing Grob Fragmentation in Oxetane Synthesis
This protocol is adapted from the synthesis of an oxetanocin analogue, where a tosylate is used as the leaving group and a non-hindered base is employed to promote cyclization.[2]
-
Substrate Preparation: Start with the corresponding 1,3-diol. Selectively protect the secondary or tertiary alcohol if necessary, and then activate the primary alcohol as a tosylate. A typical procedure involves the slow addition of tosyl chloride to a solution of the diol in pyridine at 0 °C.
-
Cyclization Step:
-
Dissolve the purified 1-O-tosyl-1,3-diol in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise over 10 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired oxetane.
-
Section 2: Managing Selectivity and Side Reactions in the Paternò-Büchi Reaction
The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a powerful, atom-economical method for synthesizing oxetanes.[3][4] However, its practical application can be hampered by a lack of control over regioselectivity and diastereoselectivity, as well as by competing side reactions such as alkene dimerization.
Q2: My Paternò-Büchi reaction is producing a mixture of regioisomers. How can I control which end of the alkene reacts with the carbonyl?
A2: Regioselectivity in the Paternò-Büchi reaction is primarily governed by the stability of the 1,4-diradical intermediate formed after the initial bond formation. [5] The reaction proceeds through the excitation of the carbonyl compound, which then adds to the alkene. The more stable diradical intermediate will be preferentially formed, leading to the major regioisomer.
Mechanism Overview: Regioselectivity in the Paternò-Büchi Reaction
Caption: Formation of regioisomers via different diradical intermediates.
Troubleshooting and Optimization Strategies:
| Parameter | Recommendation for Improved Regioselectivity | Rationale |
| Alkene Electronics | Use electron-rich alkenes (e.g., enol ethers, enamines). | The excited carbonyl is electrophilic. Reaction with an electron-rich alkene often leads to a more polarized and stable diradical intermediate, enhancing regioselectivity.[5] |
| Solvent Polarity | Non-polar solvents (e.g., benzene, cyclohexane) are generally preferred. | In some cases, highly polar solvents can promote an electron-transfer mechanism, which can alter or reduce the regioselectivity.[5] |
| Lewis Acids | The addition of a Lewis acid (e.g., BF₃·OEt₂, Cu(OTf)₂) can sometimes influence regioselectivity. | Lewis acids can coordinate to the carbonyl oxygen, altering its electronic properties and potentially favoring the formation of one diradical intermediate over the other. However, this can also lead to different reaction pathways, so careful optimization is required.[6][7] |
Q3: I am struggling with poor diastereoselectivity in my Paternò-Büchi reaction. How can I improve the stereochemical outcome?
A3: Diastereoselectivity is influenced by steric interactions in the transition state leading to the diradical intermediate and during the subsequent ring closure. [8] The use of chiral auxiliaries, hydrogen bonding, or specific reaction conditions can help to control the facial selectivity of the addition.
Strategies for Enhancing Diastereoselectivity:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to either the alkene or the carbonyl can create a facial bias, leading to the preferential formation of one diastereomer.[4][9]
-
Hydrogen Bonding: Substrates with hydroxyl groups can act as directing groups through hydrogen bonding with the carbonyl in the excited state, influencing the approach of the alkene.[8]
-
Temperature: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy.
Q4: My Paternò-Büchi reaction is complicated by the formation of alkene dimers. How can I prevent this?
A4: Alkene dimerization is a common side reaction, especially with electron-deficient alkenes. This can be suppressed by the addition of a triplet quencher that selectively deactivates the excited alkene without interfering with the desired reaction of the excited carbonyl.
Experimental Protocol: Minimizing Alkene Dimerization in the Paternò-Büchi Reaction
This protocol is based on a method for the synthesis of spirocyclic oxetanes where p-xylene is used to suppress alkene dimerization.[10]
-
Reaction Setup: In a quartz reaction vessel, dissolve the cyclic ketone (1.0 equiv) and the maleic acid derivative (1.2 equiv) in a suitable solvent such as acetone.
-
Addition of Suppressor: Add p-xylene (1.0 equiv) to the reaction mixture.
-
Photolysis: Irradiate the solution with a medium-pressure mercury lamp (typically >300 nm to avoid direct excitation of the alkene) while maintaining a constant temperature (e.g., 20 °C) using a cooling bath.
-
Monitoring and Workup: Monitor the reaction by TLC or GC-MS until the starting ketone is consumed. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to isolate the desired spirocyclic oxetane.
Section 3: Controlling Ring Expansion of Epoxides for Oxetane Formation
The ring expansion of epoxides using sulfur ylides, such as dimethyloxosulfonium methylide (the Corey-Chaykovsky reagent), is an efficient method for synthesizing oxetanes.[11][12] A common pitfall of this reaction is the subsequent ring expansion of the newly formed oxetane to a tetrahydrofuran (THF) byproduct, especially under harsh conditions.[1][3]
Q5: My epoxide ring expansion is yielding a significant amount of a five-membered ring (tetrahydrofuran) in addition to my desired oxetane. How can I prevent this over-expansion?
A5: The formation of a tetrahydrofuran byproduct occurs when the sulfur ylide reacts with the initially formed oxetane in a second ring-expansion step. This subsequent reaction is generally slower than the initial expansion of the epoxide but can become significant at elevated temperatures or with a large excess of the ylide.[3]
Mechanism Overview: Sequential Ring Expansion
Caption: Sequential ring expansion from epoxide to oxetane and then to THF.
Troubleshooting and Optimization Strategies:
The key to selectively forming the oxetane is to control the reaction conditions to favor the first ring expansion while minimizing the second.
| Parameter | Recommendation for Selective Oxetane Formation | Rationale |
| Temperature | Maintain moderate reaction temperatures (e.g., 70-80 °C). Avoid excessive heating. | The activation energy for the oxetane-to-THF expansion is higher than that for the epoxide-to-oxetane expansion. Lower temperatures significantly disfavor the second step.[2][3] |
| Ylide Stoichiometry | Use a minimal excess of the sulfur ylide (e.g., 1.2-1.5 equivalents). | A large excess of the ylide increases the probability of the second ring expansion occurring after the initial epoxide has been consumed.[3] |
| Reaction Time | Monitor the reaction closely and stop it once the starting epoxide has been consumed. | Prolonged reaction times after the completion of the first step will lead to increased formation of the THF byproduct. |
Experimental Protocol: Selective Ring Expansion of an Epoxide to an Oxetane
This protocol is adapted from a general procedure for the synthesis of 2-substituted oxetanes.[2]
-
Ylide Preparation:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMSO, add trimethylsulfoxonium iodide (1.2 equiv) under a nitrogen atmosphere.
-
Heat the mixture to 70 °C for 1 hour until the evolution of hydrogen ceases and a clear solution is obtained.
-
-
Ring Expansion:
-
Cool the ylide solution to room temperature.
-
Add a solution of the epoxide (1.0 equiv) in anhydrous DMSO dropwise over 15 minutes.
-
Heat the reaction mixture to 70 °C and monitor the reaction by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure oxetane.
-
References
-
Burés, J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]
-
Maleckis, A., & Kanger, T. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 20, 101. [Link]
-
Yoon, T. P., et al. (2020). Enantioselective Paternò–Büchi Reactions: Strategic Application of a Triplet Rebound Mechanism for Asymmetric Photocatalysis. ChemRxiv. [Link]
-
Hilby, K. (2020). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting. [Link]
-
D'Auria, M. (2019). The Paternò-Büchi reaction-a comprehensive review. Photochemical & Photobiological Sciences, 18(10), 2297-2351. [Link]
-
D'Auria, M., & Emanuele, L. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(9), 11382-11428. [Link]
-
Maleckis, A., & Kanger, T. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 20, 101. [Link]
-
D'Auria, M., & Emanuele, L. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. MDPI. [Link]
-
Singh, G. S., & Tilvi, S. (2021). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances, 11(48), 30205-30229. [Link]
-
Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(17), 1395-1422. [Link]
-
Michalska, W. Z., Halcovitch, N. R., & Coote, S. C. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 59(2), 209-212. [Link]
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Li, A.-H., Dai, L.-X., & Aggarwal, V. K. (1997). Asymmetric Ylide Reactions: Epoxidation, Cyclopropanation, Aziridination, Olefination, and Rearrangement. Chemical Reviews, 97(6), 2341-2372. [Link]
-
Li, Y., et al. (2022). A Paternò–Büchi Reaction of Aromatics with Quinones under Visible Light Irradiation. Molecules, 27(19), 6649. [Link]
-
Moody, C. J., & Taylor, R. J. (2014). 27.1.6 Sulfur Ylides (Update 2014). Science of Synthesis, 27, 185-210. [Link]
-
Baran, P. S. (n.d.). Sulfur Ylide Chemistry. Baran Lab, Scripps Research. [Link]
-
Bach, T., Bergmann, H., & Harms, K. (1999). High Facial Diastereoselectivity in the Photocycloaddition of a Chiral Aromatic Aldehyde and an Enamide Induced by Intermolecular Hydrogen Bonding. Journal of the American Chemical Society, 121(44), 10650-10651. [Link]
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Technical Support Center: Preserving the Integrity of the Oxetane Ring in 2-Oxaspiro[3.5]nonan-7-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for handling oxetane-containing compounds. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals working with 2-Oxaspiro[3.5]nonan-7-amine and similar strained heterocyclic systems. Our goal is to provide you with the foundational knowledge and practical, field-proven protocols to prevent the undesired ring-opening of the oxetane moiety, ensuring the integrity of your synthetic intermediates and final compounds.
The oxetane ring is a valuable structural motif in modern medicinal chemistry, often used as a polar and metabolically stable bioisostere for gem-dimethyl or carbonyl groups.[1][2] However, its utility is coupled with a significant challenge: the inherent ring strain of approximately 106 kJ/mol makes it susceptible to cleavage under various chemical conditions.[3] This guide addresses the most common failure points in handling 2-Oxaspiro[3.5]nonan-7-amine and provides robust solutions.
Part 1: Understanding the Instability - The "Why"
This section addresses the fundamental chemical principles governing the stability of the oxetane ring in your specific molecule.
Q1: Why is the oxetane ring in my 2-Oxaspiro[3.5]nonan-7-amine compound susceptible to opening?
A: The susceptibility to ring-opening is primarily due to significant ring strain . The endocyclic bond angles in an oxetane ring are compressed far from the ideal tetrahedral angle, creating stored potential energy.[1] Chemical reactions that open the ring release this strain, providing a strong thermodynamic driving force. This process, however, is not typically spontaneous and requires activation. The most common and potent activator is acid . Under acidic conditions, the lone pair of electrons on the oxetane's oxygen atom becomes protonated (by a Brønsted acid) or coordinates to a Lewis acid.[3] This activation makes the carbon atoms adjacent to the oxygen highly electrophilic and vulnerable to attack by even weak nucleophiles, leading to rapid ring cleavage.[3][4]
Q2: What are the primary experimental triggers for oxetane ring-opening?
A: The primary triggers fall into two categories, which often work in concert:
-
Acidic Conditions (Brønsted or Lewis): This is the most critical factor. Strong acids (e.g., HCl, H₂SO₄, TFA) and Lewis acids (e.g., BF₃·OEt₂, AlCl₃, ZnCl₂) are potent catalysts for ring-opening.[3][5][6] Critically, even seemingly mild acidic sources, such as standard silica gel used in chromatography, acidic workup conditions (e.g., NH₄Cl quench), or acidic byproducts generated during a reaction (e.g., HCl from thionyl chloride), can be sufficient to induce decomposition.[7]
-
Nucleophiles: While the oxetane ring is generally stable to strong nucleophiles under strictly basic or neutral conditions, the presence of an acid catalyst dramatically changes this picture.[5] Once the oxetane is activated by an acid, a wide range of nucleophiles—including water, alcohols, amines, and halides—can readily open the ring.[3][4]
Q3: Can the amine group within my 2-Oxaspiro[3.5]nonan-7-amine molecule cause the ring to open?
A: Yes, this is a significant risk. The primary amine on the cyclohexane ring can act as an internal nucleophile. If the reaction conditions become even slightly acidic, the oxetane oxygen can be protonated. The nearby amine can then attack one of the electrophilic α-carbons of the activated oxetane, leading to an intramolecular ring-opening reaction. This can result in complex rearranged byproducts. Therefore, controlling the environment or temporarily masking the nucleophilicity of the amine is a key preventative strategy.
Part 2: Troubleshooting Guide - Common Experimental Pitfalls
This section provides direct answers to common issues encountered during routine laboratory operations.
Q4: I'm observing significant decomposition of my compound during the reaction workup. What is the likely cause?
A: The most common culprit is the use of an acidic aqueous quench. Standard procedures like washing with dilute HCl, citric acid, or even saturated ammonium chloride (which is slightly acidic) will protonate the oxetane and catalyze hydrolysis or other nucleophilic attacks.
-
Troubleshooting Action: Always use neutral or basic workup conditions.
-
Replace: Acidic quenches with saturated sodium bicarbonate (NaHCO₃) solution or brine.
-
Verify: Ensure the final pH of your aqueous layer is > 7 before proceeding with extraction.
-
Q5: My compound appears pure by TLC, but it degrades during purification by column chromatography. How can I prevent this?
A: Standard silica gel is inherently acidic and can cause on-column degradation of acid-sensitive compounds like oxetanes.[7] The prolonged contact time between your molecule and the acidic stationary phase provides ample opportunity for ring-opening.
-
Troubleshooting Action: Avoid standard silica gel.
-
Option 1 (Recommended): Use deactivated or neutral silica gel. You can prepare this by flushing a column of standard silica gel with your eluent system that has been doped with a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v), before loading your sample.
-
Option 2: Use an alternative stationary phase like neutral alumina.
-
Option 3: Consider reverse-phase chromatography (C18) with neutral mobile phases (e.g., water/acetonitrile or water/methanol) if the polarity of your compound is suitable.
-
Q6: I am attempting to acylate the amine with an acyl chloride, but I'm getting low yields and a complex mixture of byproducts. What's wrong?
A: Acylation with acyl chlorides (e.g., acetyl chloride) generates one equivalent of HCl as a byproduct. This HCl will protonate your starting material and product, catalyzing the ring-opening of the oxetane.
-
Troubleshooting Action: Modify your reaction conditions to neutralize acid as it forms.
-
Add a Base: Include at least two equivalents of a non-nucleophilic amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), in your reaction mixture. One equivalent will neutralize the generated HCl, and the second will act as a base to facilitate the acylation.
-
Use an Anhydride: Consider using an acid anhydride (e.g., acetic anhydride) instead of an acyl chloride. The carboxylic acid byproduct is less aggressive than HCl, but a base should still be used.
-
Alternative Coupling: For more sensitive substrates, use standard peptide coupling reagents (e.g., HATU, HOBt/EDC) which operate under neutral to slightly basic conditions.
-
Part 3: Preventative Protocols & Best Practices
Proactive measures are the most effective way to ensure the stability of your oxetane-containing molecule.
Q7: What is the single most important principle for preventing ring-opening?
A: Strict pH Control. The oxetane ring is remarkably stable under basic and weakly acidic conditions but highly labile in the presence of strong acids.[5][7] Maintaining a neutral to basic environment (pH > 7) across all experimental steps—reaction, workup, purification, and storage—is the cornerstone of success.
Table 1: Reagent & Condition Compatibility Guide
| Condition/Reagent Class | Safe (Oxetane-Tolerant) | Unsafe (High Risk of Ring-Opening) | Rationale |
| Bases | Et₃N, DIPEA, K₂CO₃, NaHCO₃, KOtBu, NaH | - | Oxetanes are generally stable under basic conditions.[5][7] |
| Acids | (Generally avoid) | HCl, H₂SO₄, TFA, p-TsOH, BF₃·OEt₂, ZnCl₂ | Strong Brønsted and Lewis acids are potent catalysts for ring-opening.[3] |
| Reductions | NaBH₄ (at 0 °C), H₂/Pd-C | LiAlH₄ (at > 0 °C), AlH₃ | Strong hydride reagents can cause decomposition at elevated temperatures.[7] |
| Workup | Saturated NaHCO₃, Brine, Water | Saturated NH₄Cl, Dilute HCl/H₂SO₄ | Acidic aqueous solutions will protonate and open the oxetane ring. |
| Chromatography | Neutralized Silica, Neutral Alumina, C18 | Standard Silica Gel | The acidic surface of silica gel can catalyze decomposition.[7] |
| Solvents | Aprotic: THF, Dioxane, DCM, MeCN | Protic: MeOH, EtOH (if acid is present) | Protic solvents can facilitate proton transfer and act as nucleophiles. |
Q8: How should I protect the amine group to stabilize the molecule for subsequent reactions?
A: Protecting the amine as a carbamate is an excellent strategy. This removes its nucleophilicity and basicity, preventing it from participating in or catalyzing decomposition. The Boc (tert-butyloxycarbonyl) group is a common choice, but its removal requires acid. A more robust choice for oxetane stability is the Bn (benzyl) or Cbz (benzyloxycarbonyl) group, which can be removed under neutral hydrogenolysis conditions.
Diagram 1: Amine Protection as a Preventative Strategy
This workflow illustrates how protecting the amine group prevents it from acting as an internal nucleophile, thereby stabilizing the molecule for further chemical transformations.
Caption: Workflow for amine protection to prevent intramolecular degradation.
Protocol 1: Boc-Protection of 2-Oxaspiro[3.5]nonan-7-amine
-
Dissolve: Dissolve 2-Oxaspiro[3.5]nonan-7-amine (1.0 eq) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add Base: Add triethylamine (1.5 eq) to the solution and stir.
-
Add Reagent: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in the same solvent dropwise at 0 °C.
-
React: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with saturated NaHCO₃ solution and then brine.
-
Isolate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify using neutralized silica gel chromatography if necessary.
Q9: What are the recommended conditions for deprotecting the amine without opening the oxetane ring?
A: This is a critical step. Standard Boc deprotection using strong acids like TFA or HCl in dioxane is NOT recommended and will almost certainly lead to complete decomposition. [7] You must choose a protecting group that can be removed under neutral conditions.
Protocol 2: Cbz/Bn-Group Deprotection via Hydrogenolysis
This protocol is suitable for removing Cbz or Bn protecting groups, which are installed similarly to the Boc group but using Cbz-Cl or benzyl bromide, respectively.
-
Dissolve: Dissolve the Cbz- or Bn-protected 2-Oxaspiro[3.5]nonan-7-amine in a suitable solvent like ethanol, methanol, or ethyl acetate.
-
Add Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%). For Cbz groups, Pearlman's catalyst can also be very effective.[7]
-
Hydrogenate: Place the reaction vessel under an atmosphere of hydrogen gas (H₂, typically a balloon or a Parr shaker at 1-4 bar).
-
React: Stir vigorously at room temperature until the reaction is complete (monitor by TLC or LCMS). This can take from 2 to 24 hours.
-
Isolate: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purify: Wash the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected amine.
Diagram 2: Acid-Catalyzed Ring-Opening Mechanism
This diagram illustrates the key steps in the acid-catalyzed decomposition pathway, highlighting the activation of the oxetane oxygen.
Sources
- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
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- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 7. chemrxiv.org [chemrxiv.org]
Managing stereoselectivity in the synthesis of 2-Oxaspiro[3.5]nonan-7-amine derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Oxaspiro[3.5]nonan-7-amine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in this valuable spirocyclic scaffold. As three-dimensional scaffolds, spiro-oxetanes are increasingly important in drug discovery for their ability to improve physicochemical properties.[1] However, controlling the relative and absolute stereochemistry at the spirocyclic center and the substituted cyclohexane ring presents significant synthetic challenges.[2]
This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you achieve your desired stereochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary stereochemical challenges in synthesizing 2-Oxaspiro[3.5]nonan-7-amine?
A1: The synthesis of this scaffold presents two main stereochemical hurdles:
-
Diastereoselectivity at the Spirocenter: The formation of the oxetane ring, often via a Paternò-Büchi reaction or a related cyclization, creates a spirocenter. Controlling the facial selectivity of this cycloaddition relative to existing stereocenters on the cyclohexane precursor is critical. Failure to do so results in diastereomeric mixtures that can be difficult to separate.[3][4]
-
Stereocontrol of the C7-Amine: The introduction of the amine group at the C7 position of the cyclohexane ring creates another stereocenter. Its orientation (axial vs. equatorial) relative to the spiro-oxetane moiety must be precisely controlled, as this relationship significantly impacts the molecule's conformation and biological activity.
The overall challenge lies in orchestrating a synthetic sequence where these two stereochemical events are controlled in a predictable manner to yield a single, desired stereoisomer.
Q2: Which reaction is most critical for establishing the spiro-oxetane stereocenter, and what factors influence its outcome?
A2: The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound (e.g., a cyclohexanone precursor) and an alkene, is a common and critical step for forming the spiro-oxetane core.[5] The stereochemical outcome is dictated by the mechanism, which involves the formation of a biradical intermediate from an excited triplet state of the carbonyl compound.[4][5]
Several factors govern the stereoselectivity:
-
Steric Hindrance: The alkene will typically approach the less sterically hindered face of the excited cyclohexanone. Bulky substituents on the cyclohexane ring can effectively shield one face, directing the cycloaddition.
-
Electronic Effects & Intermediate Stability: The regioselectivity and stability of the intermediate 1,4-biradical play a crucial role. The reaction proceeds through the most stable biradical intermediate, which influences which diastereomeric product is formed.[5][6]
-
Solvent and Temperature: Non-polar solvents are generally preferred for the Paternò-Büchi reaction.[5] Lowering the reaction temperature can also enhance selectivity by favoring the transition state with the lowest activation energy, although this can reduce quantum yields.[4][7]
-
Directing Groups: The presence of coordinating groups, such as a hydroxyl group on the cyclohexane ring, can direct the approach of the alkene through hydrogen bonding, significantly influencing stereoselectivity.[4]
Q3: What are the most effective strategies for controlling the stereochemistry of the C7-amine group?
A3: Controlling the C7-amine stereocenter typically involves one of three main strategies:
-
Substrate-Directed Reduction: Starting with a 2-oxaspiro[3.5]nonan-7-one precursor, a diastereoselective reduction of the ketone is performed. The choice of reducing agent is critical. Bulky hydride reagents (e.g., L-Selectride®) will typically approach from the less sterically hindered face, leading to the axial alcohol, which can then be converted to the amine. Less bulky reagents (e.g., NaBH₄) may favor the formation of the equatorial alcohol.
-
Chiral Auxiliaries: An effective method involves using a chiral auxiliary, such as a derivative of tert-butanesulfinamide, to direct the stereochemical outcome.[8] Condensation with the ketone precursor forms a chiral N-sulfinyl ketimine, which is then reduced. The bulky sulfinyl group directs the hydride attack to the opposite face, and subsequent removal of the auxiliary yields the enantiomerically enriched amine.[9][10]
-
Biocatalysis: The use of enzymes, particularly ω-transaminases, offers an excellent method for asymmetric amination.[11][12] These enzymes can convert the ketone directly to the chiral amine with very high enantiomeric and diastereomeric purity, often under mild, environmentally friendly conditions.[11]
General Synthetic Workflow & Key Control Points
The following diagram illustrates a generalized synthetic pathway, highlighting the critical steps where stereoselectivity must be managed.
Caption: Key stereocontrol points in the synthesis of 2-Oxaspiro[3.5]nonan-7-amine derivatives.
Troubleshooting Guide
Problem 1: Low Diastereomeric Ratio (d.r.) in the Paternò-Büchi Reaction
-
Symptom: Your crude reaction mixture shows two or more spiro-oxetane diastereomers in nearly equal amounts (e.g., d.r. < 3:1) as determined by ¹H NMR spectroscopy.[13][14] Purification by column chromatography is proving difficult and inefficient.
-
Causality: A low d.r. indicates that the energy difference between the transition states leading to the different diastereomers is minimal. This can be due to a lack of effective facial bias on your cyclohexanone precursor.
-
Solutions & Troubleshooting Steps:
-
Modify Substrate Sterics: The most reliable solution is often to increase the steric bulk on one face of the cyclohexanone ring.
-
Action: If your precursor contains a hydroxyl or other functional group, switch to a bulkier protecting group (e.g., from -TMS to -TBDPS). This can create a more significant steric shield.[7]
-
Rationale: The bulky group will disfavor the approach of the alkene from that face, increasing the formation of the desired diastereomer.
-
-
Screen Reaction Conditions: Temperature and solvent can have a pronounced effect on selectivity.[15]
-
Action: Systematically lower the reaction temperature (e.g., from room temperature to 0 °C or -20 °C). Concurrently, screen a range of non-polar solvents like cyclohexane, benzene, or p-xylene. p-Xylene has been noted to suppress competing alkene dimerization in some cases.[3]
-
Rationale: Lower temperatures can amplify small energy differences between competing reaction pathways. Solvent choice can influence the conformation of the substrate and the stability of reaction intermediates.
-
-
Utilize a Directing Group: If synthetically feasible, introduce a Lewis basic group (like a hydroxyl) near the carbonyl.
-
Action: Perform the reaction in the presence of a Lewis acid that can coordinate to both the carbonyl oxygen and the directing group, creating a rigid, chelated intermediate.
-
Rationale: This chelation locks the conformation of the ring and provides a highly organized transition state, forcing the alkene to approach from a specific trajectory.
-
-
Problem 2: Poor Enantioselectivity in the C7-Amine Installation
-
Symptom: You are attempting an asymmetric synthesis, but the final product has a low enantiomeric excess (e.e.).
-
Causality: This suggests that your chiral catalyst or auxiliary is not effectively controlling the stereochemical outcome of the amination step. This could be due to a competing, non-selective background reaction or a mismatch between the substrate and the chiral reagent.
-
Solutions & Troubleshooting Steps:
-
Optimize Asymmetric Reductive Amination:
-
Action: If using a chiral auxiliary like tert-butanesulfinamide, ensure the imine formation step goes to completion before adding the reducing agent. Screen different hydride sources; sometimes a change from NaBH₄ to a bulkier reagent can improve selectivity.
-
Rationale: Incomplete imine formation allows for direct, non-selective reduction of the ketone. The steric profile of the hydride source must be matched with the auxiliary to maximize stereodifferentiation.[8]
-
-
Employ Biocatalysis:
-
Action: Screen a panel of commercially available ω-transaminases. These enzymes have different substrate specificities and stereopreferences.
-
Rationale: Biocatalysis often provides superior enantioselectivity compared to small molecule catalysts for the amination of ketones.[11][12] It is a powerful method for accessing optically pure amines.
-
-
Consider a Chiral Brønsted Acid Catalyst:
-
Action: For reductive amination using a Hantzsch ester as the reductant, employ a chiral Brønsted acid catalyst, such as a derivative of phosphoric acid (e.g., TRIP).
-
Rationale: The chiral acid protonates and activates the imine in a chiral environment, guiding the nucleophilic attack of the Hantzsch ester to one face of the C=N double bond, leading to high enantioselectivity.[16]
-
-
Data Summary & Experimental Protocols
Table 1: Influence of Reaction Parameters on Stereoselectivity
| Key Step | Parameter Varied | Typical Observation | Rationale |
| Paternò-Büchi | Temperature | Lowering temp. from 25°C to -20°C often increases d.r. | Favors the diastereomeric transition state with the lowest activation energy.[7] |
| Paternò-Büchi | Solvent | Non-polar (e.g., Cyclohexane) > Polar (e.g., CH₃CN) | Polar solvents can interact with the biradical intermediate, potentially lowering selectivity.[5] |
| Ketone Reduction | Hydride Reagent | L-Selectride® vs. NaBH₄ | Bulkier hydrides exhibit greater facial selectivity based on steric approach control. |
| Asymmetric Amination | Catalyst Type | ω-Transaminase vs. Chiral Auxiliary | Enzymes often provide higher e.e. and operate under milder conditions.[11] |
Protocol: Diastereoselective Formation of Spiro-Oxetane via Paternò-Büchi Reaction
This protocol is a representative example and may require optimization for specific substrates.
-
Reactant Preparation: In a quartz reaction vessel, dissolve the substituted cyclohexanone precursor (1.0 eq) and a suitable alkene (e.g., 2,3-dimethyl-2-butene, 5.0 eq) in anhydrous, degassed cyclohexane (to 0.1 M).
-
Photochemical Reaction: Place the vessel in a photochemical reactor equipped with a medium-pressure mercury lamp and a Pyrex filter (to cut off wavelengths < 300 nm).[5] Maintain the temperature at 10 °C using a cooling bath.
-
Irradiation: Irradiate the solution with stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess alkene.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio (d.r.) of the purified fractions by ¹H NMR analysis of well-resolved signals.[14]
Stereochemical Control Mechanism: Chiral Auxiliary Approach
The diagram below illustrates how a chiral auxiliary, such as Ellman's auxiliary, can direct the stereoselective reduction of an intermediate imine.
Caption: Steric hindrance from the chiral auxiliary directs hydride attack to the less hindered face of the imine.
References
-
Carreira, E. M., et al. (2010). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. Available at: [Link]
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Keay, B. A., et al. (1993). Design and Synthesis of Chiral Spiro Ligands. Journal of the Nepal Chemical Society, 28, 2011. Available at: [Link]
-
Sridharan, V., et al. (2018). Synthesis of oxetane/azetidine containing spirocycles. Tetrahedron Letters. Available at: [Link]
-
Kroutil, W., et al. (2013). Asymmetric Synthesis of 3-Substituted Cyclohexylamine Derivatives from Prochiral Diketones via Three Biocatalytic Steps. Advanced Synthesis & Catalysis, 355(9), 1703–1708. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(02). Available at: [Link]
-
List, B., et al. (2008). Organocatalytic Asymmetric Reaction Cascade to Substituted Cyclohexylamines. Journal of the American Chemical Society. Available at: [Link]
-
Carreira, E. M., et al. (2012). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition. Available at: [Link]
-
Aguilar, J. A., et al. (2014). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. Chemical Communications. Available at: [Link]
-
D'Auria, M. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(9), 11384-11410. Available at: [Link]
-
da Silva, A. B. F., et al. (2023). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Molecules, 28(11), 4530. Available at: [Link]
-
Kroutil, W., et al. (2013). Asymmetric Synthesis of 3-Substituted Cyclohexylamine Derivatives from Prochiral Diketones via Three Biocatalytic Steps. ResearchGate. Available at: [Link]
-
D'Auria, M. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. ResearchGate. Available at: [Link]
-
Carreira, E. M., et al. (2020). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 63(17), 9052-9088. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available at: [Link]
-
Sen, S., et al. (2010). Enantioselective synthesis of spirooxoindoles via chiral auxiliary (bicyclic lactam) controlled SNAr reactions. Organic & Biomolecular Chemistry, 8(23), 5327-5330. Available at: [Link]
-
D'Auria, M., & Racioppi, R. (2019). The Paternò-Büchi reaction - a comprehensive review. Photochemical & Photobiological Sciences, 18(11), 2633-2675. Available at: [Link]
-
Carreira, E. M., et al. (2020). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Organic & Biomolecular Chemistry. Available at: [Link]
-
Reddy, B. V. S., et al. (2015). Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. Beilstein Journal of Organic Chemistry, 11, 1450-1456. Available at: [Link]
-
ResearchGate. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra? Retrieved from [Link]
-
Fleming, S. A., & Jones, R. W. (1990). Regio‐ and stereoselective oxetane formation via paterno‐buchi photocycloaddition. Journal of Heterocyclic Chemistry, 27(4), 1167–1168. Available at: [Link]
-
Ellman, J. A. (n.d.). Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. Retrieved from [Link]
-
IB Chemistry. (2017). D.7 Chiral auxiliaries (HL). YouTube. Available at: [Link]
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ResearchGate. (n.d.). Diastereomeric ratio of 2a and 3a determined by 1 H NMR signal integrations. Retrieved from [Link]
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PubChem. (n.d.). 2-oxaspiro[3.5]nonan-7-amine. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Oxaspiro[3.5]nonan-7-amine
For researchers and professionals in drug development, the precise structural elucidation of novel molecular scaffolds is paramount. Spirocyclic systems, in particular, have garnered significant interest due to their inherent three-dimensionality, which can impart favorable pharmacological properties. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Oxaspiro[3.5]nonan-7-amine, a key building block in medicinal chemistry. In the absence of a publicly available, fully assigned experimental spectrum for this specific compound, this guide presents a detailed predicted analysis, substantiated by comparative data from structurally related molecules. This approach not only offers a comprehensive understanding of the target molecule but also illustrates the deductive processes central to NMR spectroscopy.
The Structural Significance of 2-Oxaspiro[3.5]nonan-7-amine
2-Oxaspiro[3.5]nonan-7-amine incorporates a unique spirocyclic framework, fusing an oxetane ring with a cyclohexane ring at a quaternary carbon. The presence of the amine functionality on the cyclohexane ring provides a crucial handle for further chemical modifications, making it a valuable synthon for the synthesis of more complex drug candidates. The rigid, yet three-dimensional, nature of the spirocyclic core can lead to enhanced binding affinity and selectivity for biological targets.
Experimental Protocol for NMR Analysis
While this guide focuses on a predictive analysis, the following protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as 2-Oxaspiro[3.5]nonan-7-amine.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of 2-Oxaspiro[3.5]nonan-7-amine hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD)). The choice of solvent is critical; D₂O is suitable for the hydrochloride salt and will exchange with the labile amine and ammonium protons, while CD₃OD can also be used and will provide different chemical shifts for the exchangeable protons.
-
Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.
2. NMR Data Acquisition:
-
Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
2D NMR: To aid in the unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is highly recommended. This includes:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
Predicted ¹H and ¹³C NMR Spectral Analysis
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 2-Oxaspiro[3.5]nonan-7-amine. These predictions are based on established principles of NMR spectroscopy and are supported by data from analogous structures.
Predicted ¹H NMR Data (in D₂O, 400 MHz)
| Position | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1, H-3 (Oxetane) | 4.5 - 4.8 | m | - |
| H-5, H-9 (Cyclohexane, axial) | 1.4 - 1.6 | m | - |
| H-5, H-9 (Cyclohexane, equatorial) | 1.8 - 2.0 | m | - |
| H-6, H-8 (Cyclohexane, axial) | 1.2 - 1.4 | m | - |
| H-6, H-8 (Cyclohexane, equatorial) | 1.9 - 2.1 | m | - |
| H-7 (Methine) | 3.0 - 3.2 | m | - |
Predicted ¹³C NMR Data (in D₂O, 100 MHz)
| Position | Predicted δ (ppm) |
| C-1, C-3 (Oxetane) | ~78 |
| C-4 (Spirocenter) | ~40 |
| C-5, C-9 (Cyclohexane) | ~35 |
| C-6, C-8 (Cyclohexane) | ~25 |
| C-7 (Methine) | ~50 |
Rationale and Comparative Analysis
The predicted chemical shifts are derived from a composite analysis of the expected electronic environments of the nuclei in 2-Oxaspiro[3.5]nonan-7-amine, with reference to known spectral data of related structural motifs.
The Oxetane Moiety
The protons on the oxetane ring (H-1 and H-3) are expected to appear in the downfield region of the aliphatic spectrum, typically between 4.5 and 4.8 ppm. This significant deshielding is due to the electronegativity of the adjacent oxygen atom. The corresponding carbons (C-1 and C-3) are also deshielded and are predicted to resonate around 78 ppm. This is consistent with the known NMR properties of oxetanes.
The Cyclohexane Moiety and the Spirocenter
The protons on the cyclohexane ring will exhibit a complex pattern of overlapping multiplets in the upfield region of the spectrum (1.2 - 2.1 ppm). The axial and equatorial protons on the same carbon will be diastereotopic and thus have different chemical shifts and will show geminal coupling. The spirocyclic nature of the molecule introduces conformational rigidity, which can lead to more distinct chemical shifts for the axial and equatorial protons compared to a simple monosubstituted cyclohexane. The spirocarbon (C-4) itself is a quaternary carbon and will appear as a weak signal in the ¹³C NMR spectrum, predicted to be around 40 ppm.
The Aminocyclohexane Fragment
The methine proton at the 7-position (H-7), being directly attached to the carbon bearing the amino group, is expected to be deshielded relative to the other cyclohexane protons and is predicted to appear around 3.0 - 3.2 ppm.[1] The corresponding carbon (C-7) will also be deshielded by the nitrogen atom and is predicted to resonate at approximately 50 ppm.
For comparison, in cyclohexylamine, the methine proton alpha to the amino group appears at ~2.6 ppm. The slightly more downfield prediction for H-7 in our target molecule accounts for the overall electronic effects of the spirocyclic system.
Visualizing the Structure and NMR Correlations
To further aid in the understanding of the molecular structure and the expected NMR correlations, the following diagrams are provided.
Figure 2. A typical workflow for the NMR analysis of a small molecule.
Conclusion and Future Perspectives
The ¹H and ¹³C NMR analysis of 2-Oxaspiro[3.5]nonan-7-amine, even through predictive means, provides a robust framework for the structural verification of this important synthetic intermediate. The key spectral features—the downfield signals of the oxetane ring, the complex aliphatic multiplets of the cyclohexane core, and the distinct signals of the aminomethine group—are all accounted for. This guide serves as a valuable resource for researchers working with this and similar spirocyclic systems, enabling more efficient and accurate structural characterization. The acquisition of a full experimental 2D NMR dataset for this molecule would be a valuable contribution to the field, allowing for the definitive assignment of all proton and carbon signals and further refining our understanding of the spectroscopic properties of this unique molecular scaffold.
References
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A Predictive Guide to the Mass Spectrometry Fragmentation of 2-Oxaspiro[3.5]nonan-7-amine
Guide Overview: This document provides a detailed, predictive analysis of the mass spectrometric fragmentation behavior of 2-Oxaspiro[3.5]nonan-7-amine (Molecular Formula: C₈H₁₅NO, Monoisotopic Mass: 141.1154 Da). As experimental data for this specific spirocyclic amine is not available in public scientific literature, this guide leverages foundational principles of mass spectrometry and comparative data from analogous structures to construct a reliable, theoretical framework for its fragmentation. This guide is intended for researchers in analytical chemistry, structural elucidation, and drug development who require a deep understanding of how complex molecular architectures behave under different ionization conditions.
Introduction: The Challenge of a Novel Spirocycle
2-Oxaspiro[3.5]nonan-7-amine presents a unique structural challenge for mass spectrometric analysis. Its architecture combines three key motifs: a cyclohexylamine ring, a strained oxetane ring, and a spirocyclic carbon center. Each of these features contributes distinct and competing fragmentation pathways. Understanding the interplay between these pathways is crucial for accurate structural confirmation and for distinguishing it from potential isomers or impurities.
This guide will compare two primary ionization techniques: the high-energy, fragment-rich Electron Ionization (EI) and the softer, structurally-preserving Electrospray Ionization (ESI), typically coupled with tandem mass spectrometry (MS/MS) to induce fragmentation.
Comparative Analysis: Electron Ionization (EI) vs. Electrospray Ionization (ESI)
The choice of ionization technique dictates the nature of the ions generated and, consequently, their entire fragmentation cascade.
-
Electron Ionization (EI): A hard ionization technique that bombards the molecule with high-energy electrons (typically 70 eV).[1] This process ejects an electron from the molecule, creating a high-energy radical cation (M•+) that is prone to extensive and often complex fragmentation.[1][2] The resulting mass spectrum is a rich fingerprint of the molecule's structure, though the molecular ion itself may be weak or absent.[3]
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar and thermolabile molecules.[4] It generates protonated molecules, [M+H]⁺, which are even-electron ions with low internal energy.[2][5] These ions are generally stable and do not fragment significantly in the ion source. To obtain structural information, Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS) is required to promote fragmentation, which proceeds through the loss of stable, neutral molecules.[4][5]
The following sections will predict the fragmentation pathways under both EI and ESI conditions, drawing parallels with known fragmentation rules for its constituent parts.
Predicted Fragmentation Pattern under Electron Ionization (EI)
Under EI, the initial event is the formation of the molecular radical cation, [C₈H₁₅NO]•+, at a mass-to-charge ratio (m/z) of 141. In accordance with the Nitrogen Rule , a compound with a single nitrogen atom is expected to have an odd nominal molecular weight.[6][7] The fragmentation of this high-energy ion is predicted to be dominated by pathways that stabilize the resulting positive charge, primarily driven by the nitrogen and oxygen atoms.
Key Predicted EI Fragmentation Pathways:
-
Alpha (α)-Cleavage (Dominant Pathway): This is the most characteristic fragmentation pathway for aliphatic amines.[6][7][8] It involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom. The largest substituent is typically lost preferentially as a radical, resulting in a highly stable, resonance-stabilized iminium cation. For 2-Oxaspiro[3.5]nonan-7-amine, two C-C bonds are alpha to the nitrogen. Cleavage of the C7-C6 bond (or C7-C8) opens the cyclohexane ring, leading to the formation of a stable iminium cation. This fragment is predicted to be the base peak in the spectrum.
-
Cyclohexane Ring Fission: Independent of the amine group, the cyclohexyl ring itself can fragment. The classic fragmentation of a cyclohexane radical cation involves the loss of ethene (C₂H₄, 28 Da) to yield a fragment at m/z 56.[9] A similar loss from the molecular ion of our compound could produce a fragment at m/z 113.
-
Oxetane Ring Fragmentation: Fragmentation can also be initiated at the oxetane ring. Cleavage alpha to the ether oxygen is a common pathway for ethers.[8][10] This could lead to the opening of the oxetane ring and subsequent loss of small neutral molecules like formaldehyde (CH₂O, 30 Da) or ethene (C₂H₄, 28 Da).
-
Spiro Center Rearrangement: The spirocyclic center adds rigidity but can also facilitate complex rearrangements after initial ring opening, leading to a cascade of fragmentations that are difficult to predict without experimental data.
The logical flow of EI fragmentation is visualized below.
Caption: Predicted Electron Ionization (EI) fragmentation pathways.
Predicted Fragmentation Pattern under ESI-MS/MS
In positive-ion ESI, the molecule will readily protonate at the basic amine nitrogen to form the [M+H]⁺ ion at m/z 142. This even-electron ion is stable and will be selected as the precursor for MS/MS analysis. Its fragmentation will be driven by the elimination of neutral molecules.
Key Predicted ESI-MS/MS Fragmentation Pathways:
-
Loss of Ammonia (NH₃): A common fragmentation pathway for protonated primary amines is the loss of ammonia (17 Da), which would yield a fragment ion at m/z 125. This is often a prominent peak in the MS/MS spectrum of such compounds.
-
Oxetane Ring Opening and Water Loss: The protonated oxetane ring can undergo ring-opening, followed by rearrangement and the elimination of a neutral water molecule (H₂O, 18 Da). This would result in a fragment ion at m/z 124.
Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.
Data Summary and Comparison with Cyclohexylamine
To ground these predictions, it is instructive to compare the expected fragmentation of 2-Oxaspiro[3.5]nonan-7-amine with the known experimental data for cyclohexylamine.[11] This comparison highlights how the addition of the oxaspiro moiety alters the fragmentation landscape.
| m/z Value | Predicted Origin in 2-Oxaspiro[3.5]nonan-7-amine | Proposed Structure | Corresponding Ion in Cyclohexylamine (Experimental)[11] |
| 141 | Molecular Ion (EI) | [C₈H₁₅NO]•⁺ | m/z 99 (M•⁺) |
| 142 | Protonated Molecule (ESI) | [C₈H₁₆NO]⁺ | m/z 100 ([M+H]⁺) |
| 84 | α-Cleavage (Base Peak, EI) | [C₅H₁₀N]⁺ | m/z 56 (Base Peak, from ring fission) |
| 113 | Ring Fission (Loss of C₂H₄, EI) | [C₆H₁₁NO]•⁺ | m/z 71 ([M-C₂H₄]•⁺) |
| 125 | Loss of NH₃ (ESI) | [C₈H₁₂O]⁺ | m/z 82 ([M+H - NH₃]⁺) |
| 124 | Loss of H₂O (ESI) | [C₈H₁₄N]⁺ | N/A |
The most significant predicted difference is the shift of the base peak. In simple cyclohexylamine, ring fission dominates. However, in our target molecule, the spirocyclic structure is predicted to favor α-cleavage at the amine, leading to a highly stabilized iminium ion at m/z 84 as the most abundant fragment.
Standardized Experimental Protocols
To validate these predictions, the following are generalized protocols for acquiring mass spectra of 2-Oxaspiro[3.5]nonan-7-amine.
Protocol 1: GC-MS for Electron Ionization (EI) Analysis
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The Ascendance of Spirocyclic Scaffolds: A Comparative Guide to 2-Oxaspiro[3.5]nonan-7-amine as a Piperidine Bioisostere
Introduction: Beyond Flatland in Drug Design
In the landscape of medicinal chemistry, the piperidine ring is a ubiquitous scaffold, present in a vast number of clinically approved drugs. Its favorable physicochemical properties and synthetic accessibility have cemented its role as a cornerstone of drug design. However, the very prevalence of the piperidine moiety presents challenges, including potential for metabolic liabilities and the need for novel intellectual property. The "Escape from Flatland" concept has driven chemists to explore more three-dimensional structures, leading to the rise of spirocyclic scaffolds as promising bioisosteres.
This guide provides an in-depth technical comparison of 2-oxaspiro[3.5]nonan-7-amine with its traditional bioisostere, piperidine. We will delve into the physicochemical rationale for this substitution, present comparative data from closely related analogs, and provide detailed experimental protocols for the synthesis and evaluation of this next-generation building block. The central thesis is that the introduction of the spirocyclic oxetane moiety offers tangible advantages in modulating lipophilicity, metabolic stability, and aqueous solubility, thereby providing a valuable tool for drug development professionals. Spirocyclic scaffolds, such as 2-oxaspiro[3.5]nonan-7-amine, offer a more rigid, three-dimensional structure compared to the relatively flexible piperidine ring, which can lead to more potent and selective interactions with protein targets.[1]
Physicochemical Properties: A Head-to-Head Comparison
The decision to replace a piperidine ring with a bioisostere is driven by the desire to fine-tune key drug-like properties. While direct experimental data for 2-oxaspiro[3.5]nonan-7-amine is limited, we can draw strong inferences from its calculated properties and from experimental data on closely related spirocyclic systems.
| Property | Piperidine | 2-Oxaspiro[3.5]nonan-7-amine | Rationale for Improvement |
| pKa | 11.12 (experimental)[2] | Estimated to be slightly lower than piperidine | The electron-withdrawing effect of the ether oxygen in the oxetane ring is expected to reduce the basicity of the amine. This can be advantageous in reducing off-target effects and improving cell permeability. |
| Lipophilicity (LogP) | 0.61 (experimental)[3] | 0.36 (calculated)[4] | The introduction of the oxygen atom leads to a calculated decrease in lipophilicity. This can improve aqueous solubility and reduce metabolic clearance.[1] |
| Aqueous Solubility | Miscible[2] | Predicted to be high | While piperidine is miscible with water, its derivatives can have limited solubility. The lower LogP of the spirocyclic amine suggests that it and its derivatives will maintain or improve upon the aqueous solubility of their piperidine-containing counterparts. The hydrochloride salt of 7-oxaspiro[3.5]nonan-2-amine, a related compound, is noted to have enhanced water solubility.[5] |
| Fraction of sp3 carbons (Fsp3) | 1.0 | 1.0 | Both scaffolds are fully saturated, which is desirable for escaping "flatland" and improving developability. |
| Metabolic Stability | Prone to CYP450-mediated oxidation | Predicted to have improved metabolic stability | Spirocyclic systems, particularly those with quaternary centers adjacent to the nitrogen, are known to be more resistant to oxidative metabolism compared to piperidines.[6] |
Case Study: Insights from Azaspiro[3.3]heptane Analogs
A compelling case for the advantages of spirocyclic bioisosteres comes from a study comparing piperidine with 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane in a model amide system.[7][8]
| Compound | Aqueous Solubility (µM) | logD (experimental) | Metabolic Half-life (t1/2, min) in HLM |
| Piperidine amide | 136 | 1.6 | 14 |
| 2-Azaspiro[3.3]heptane amide | 12 | 1.2 | 31 |
| 1-Azaspiro[3.3]heptane amide | 13 | 1.0 | 52 |
This data experimentally demonstrates that replacing a piperidine with a spirocyclic analog can significantly decrease lipophilicity (logD) and more than double the metabolic half-life in human liver microsomes (HLM).[7][8] While the aqueous solubility decreased in this specific amide series, the overall trend supports the hypothesis that spirocyclic scaffolds offer a powerful means to modulate ADME properties.
Synthesis of 2-Oxaspiro[3.5]nonan-7-amine: A Practical Workflow
The target amine can be synthesized from its corresponding ketone, 7-oxo-2-azaspiro[3.5]nonane, which has a patented synthetic route.[9] The final step is a reductive amination.
Caption: Synthetic pathway to 2-Oxaspiro[3.5]nonan-7-amine.
Experimental Protocol: Reductive Amination
This protocol is a generalized procedure based on standard reductive amination conditions.
-
Reaction Setup: To a solution of 7-oxo-2-azaspiro[3.5]nonane (1.0 eq) in methanol (MeOH, 0.1 M) in a round-bottom flask, add ammonium acetate (NH₄OAc, 10 eq). Stir the mixture at room temperature for 1 hour.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting ketone is consumed.
-
Workup: Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~2 to decompose excess reducing agent. Stir for 30 minutes. Basify the mixture to pH >12 with 6 M NaOH.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM, 3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a DCM/MeOH/NH₄OH gradient to afford the desired 2-oxaspiro[3.5]nonan-7-amine.
Comparative Bioassays: Evaluating Performance
To empirically validate the benefits of the bioisosteric replacement, a suite of standardized in vitro assays should be performed on a pair of compounds: a parent drug containing a piperidine moiety and its analog containing the 2-oxaspiro[3.5]nonan-7-amine scaffold.
Caption: Comparative experimental workflow.
Protocol 1: Metabolic Stability in Human Liver Microsomes
This assay determines the rate at which a compound is metabolized by liver enzymes.
-
Preparation: Prepare a stock solution of the test compound (parent or analog) in DMSO. Dilute with incubation buffer (e.g., phosphate buffer, pH 7.4) to the final desired concentration (typically 1 µM).
-
Incubation: In a 96-well plate, combine the test compound solution with pooled human liver microsomes (HLM, e.g., 0.5 mg/mL) and pre-warm to 37 °C.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound at each time point.
-
Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
Protocol 2: Caco-2 Permeability Assay
This assay assesses the rate of transport of a compound across a monolayer of Caco-2 cells, which serves as a model for the human intestinal epithelium.[10][11][12][13][14]
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (A to B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Add the test compound (in transport buffer) to the apical (A) side of the monolayer.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.
-
-
Permeability Measurement (B to A):
-
In a separate set of wells, add the test compound to the basolateral (B) side and sample from the apical (A) side to determine the rate of efflux.
-
-
Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) in both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.
Conclusion and Future Outlook
The strategic replacement of a traditional piperidine scaffold with 2-oxaspiro[3.5]nonan-7-amine represents a sophisticated approach to modern medicinal chemistry. The available data from closely related analogs, combined with theoretical physicochemical properties, strongly suggests that this spirocyclic bioisostere can offer significant advantages in terms of reduced lipophilicity and enhanced metabolic stability, without sacrificing the desirable three-dimensional architecture. While direct head-to-head experimental validation is always compound-specific, the protocols outlined in this guide provide a robust framework for researchers to confidently evaluate the merits of this substitution in their own drug discovery programs. As the demand for novel, patentable, and highly developable drug candidates continues to grow, scaffolds like 2-oxaspiro[3.5]nonan-7-amine are poised to become increasingly valuable tools in the medicinal chemist's arsenal.
References
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Mykhailiuk, P. K., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Available at: [Link]
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PubChem. (n.d.). 7-Oxa-2-azaspiro(3.5)nonane. Retrieved January 23, 2026, from [Link]
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PubChem. (n.d.). 2-Oxaspiro[3.5]nonan-7-amine hydrochloride. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved January 23, 2026, from [Link]
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). Retrieved January 23, 2026, from [Link]
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A Medicinal Chemist's Guide: The Spirocyclic Oxetane as a Superior Bioisostere for the Gem-Dimethyl Group
Introduction: Evolving Beyond the Metabolic Shield
In the landscape of drug design, the gem-dimethyl group has long been a reliable tool. Its primary function is often as a metabolic shield, a bulky, sterically hindering group that protects adjacent, metabolically labile sites from enzymatic degradation by cytochrome P450 (CYP) enzymes. While effective in this role, the gem-dimethyl group carries an inherent penalty: a significant increase in lipophilicity. This "greasy" character can detrimentally impact a compound's physicochemical properties, leading to poor aqueous solubility, increased off-target toxicity, and suboptimal pharmacokinetic profiles.
Medicinal chemistry is an exercise in multi-parameter optimization. A solution to one problem should not create several others. This is where the spirocyclic oxetane has emerged as a sophisticated and demonstrably superior bioisosteric replacement.[1][2][3] This guide provides a detailed comparison, supported by experimental evidence, of the distinct advantages of incorporating spirocyclic oxetanes in place of gem-dimethyl groups, empowering researchers to design more effective and developable drug candidates. The oxetane motif is no longer an academic curiosity but a validated component in modern drug discovery, with several oxetane-containing candidates now in clinical trials.[1][2]
Comparative Analysis: Physicochemical and Metabolic Properties
The decision to replace a gem-dimethyl group with a spirocyclic oxetane is driven by the pursuit of improved drug-like properties. The oxetane occupies a similar spatial volume to the gem-dimethyl group but introduces a polar oxygen atom and a rigid, three-dimensional sp³-rich structure that profoundly alters the molecule's behavior.[4]
Lipophilicity and Aqueous Solubility: A Paradigm Shift
The most immediate and often most impactful advantage of the oxetane-for-gem-dimethyl switch is the reduction in lipophilicity (LogP/LogD) and the concurrent improvement in aqueous solubility.[3] The embedded, polar ether oxygen of the oxetane breaks up the contiguous lipophilic surface of the alkyl group, leading to more favorable interactions with water.
This is not merely a theoretical benefit. In the optimization of a cannabinoid receptor type 2 (CB2) agonist, the replacement of an isopropyl group (a close relative of the gem-dimethyl) with an oxetane resulted in a 0.9 unit reduction in LogD and a six-fold improvement in aqueous solubility .[5] Similarly, in the development of an EZH2 inhibitor, a methoxymethyl-oxetane was introduced as a less lipophilic surrogate, which drastically improved both metabolic and solubility properties.[1]
Metabolic Stability: A Smarter Shield
While the gem-dimethyl group provides metabolic stability through steric hindrance, the oxetane provides this same benefit without the associated lipophilicity cost.[2][6] By replacing a metabolically vulnerable C-H bond with a stable C-O or C-C bond within the spirocycle, the oxetane effectively blocks oxidation.[1][2]
Crucially, this is achieved while often improving other parameters. Pioneering work by Carreira and collaborators demonstrated that oxetanes can effectively block metabolically weak spots in drug candidates without the unfavorable increase in lipophilicity seen with gem-dimethyl groups.[1][2][7] In a series of ALK inhibitors, N-oxetanyl derivatives demonstrated significantly lower metabolic clearance values compared to their isopropyl-substituted counterparts.[5]
| Parameter | gem-Dimethyl Moiety | Spirocyclic Oxetane Moiety | Rationale for Advantage |
| cLogP | High | Lower | The polar oxygen atom reduces overall lipophilicity.[3] |
| Aqueous Solubility | Low | Higher | Increased polarity and 3D shape disrupt crystal packing and improve solvation.[1][2][5] |
| Metabolic Stability | Good (Steric Shield) | Good to Excellent (Metabolic Block) | Blocks oxidation at the point of attachment without increasing lipophilicity.[2] |
| Molecular Shape | Tetrahedral, Flexible Rotation | Rigid, Defined 3D Vector | The spirocyclic nature locks conformation, potentially improving selectivity.[1][4] |
| pKa of Adjacent Amines | No significant effect | Lowered | The inductive electron-withdrawing effect of the oxetane oxygen reduces basicity.[1][4][8] |
Table 1: Head-to-head comparison of key drug-like properties.
Conformational Rigidity and 3D Shape
The sp³-rich, rigid framework of a spirocyclic oxetane imparts a well-defined three-dimensional geometry to the molecule.[1][2] This is a stark contrast to the relatively free rotation of a gem-dimethyl group. This conformational restriction can be a powerful tool for improving binding affinity and selectivity. By locking the molecule into a bioactive conformation, the entropic penalty of binding to a target protein is reduced.
In the development of an anti-RSV (respiratory syncytial virus) agent, replacing a gem-dimethyl group with a spiro-oxetane led to a compound with remarkably improved antiviral effect and oral activity.[4] Docking studies suggested that while the oxetane itself did not form direct interactions with the protein, it served a crucial role in conformational control, pre-organizing the ethylamine head group for optimal binding.[4] Notably, the gem-dimethyl analogue was significantly less potent.[1]
Case Study: RSV Fusion Inhibitors
The development of Ziresovir, a clinical candidate for the treatment of RSV, provides a compelling real-world example.[4] During lead optimization, researchers at Roche compared several small cyclic linkers to replace a gem-dimethyl group in an effort to improve potency and pharmacokinetic properties.
-
Compound with gem-dimethyl linker: EC₅₀ = 16 nM; Therapeutic Index (TI) = 1,250
-
Compound with spiro-oxetane linker: EC₅₀ = 1.6 nM; TI = 12,500 (data for a direct precursor to Ziresovir)
The data clearly shows that the spiro-oxetane-containing molecule was 10-fold more potent and had a 10-fold better therapeutic index than its gem-dimethyl counterpart.[1] This improvement was attributed to the oxetane's role in conformational and basicity control.[1][8]
Experimental Protocols: Validating the Advantages
To empirically measure the benefits described, standardized in vitro assays are essential. The trustworthiness of these protocols lies in their ability to provide reproducible, quantitative data that directly informs structure-activity and structure-property relationships.
Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This assay determines a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs. The causal principle is that these enzymes, present in microsomes, require the cofactor NADPH to perform oxidative metabolism. By measuring the rate of disappearance of the parent compound over time in the presence of this active system, we can calculate its metabolic half-life (t½).
Methodology:
-
Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is diluted to a working concentration (e.g., 100 µM in acetonitrile).
-
Incubation Mixture: In a 96-well plate, combine phosphate buffer (pH 7.4), HLM (final concentration ~0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Initiation: Pre-warm the plate to 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed solution of the NADPH regenerating system (which ensures a constant supply of the cofactor).
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding a stop solution (e.g., ice-cold acetonitrile containing an internal standard). The "0 minute" sample is quenched immediately before adding NADPH and serves as the reference for 100% compound remaining.
-
Analysis: Centrifuge the plate to pellet the precipitated proteins. Analyze the supernatant using LC-MS/MS to quantify the peak area of the test compound relative to the internal standard.
-
Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693 / k).
Protocol 2: Kinetic Aqueous Solubility Measurement by Nephelometry
This high-throughput method assesses the solubility of a compound in an aqueous buffer, a critical parameter for oral absorption. The principle relies on detecting the point at which a compound, when added from a concentrated DMSO stock, precipitates out of the aqueous solution. This precipitation causes light scattering, which is measured by a nephelometer.
Methodology:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO in a 96-well plate.
-
Buffer Addition: Add a physiological buffer (e.g., Phosphate Buffered Saline, pH 7.4) to all wells.
-
Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for equilibration.
-
Measurement: Place the plate in a nephelometer and measure the light scattering in each well.
-
Data Analysis: The solubility limit is identified as the concentration at which the light scattering signal significantly increases above the baseline, indicating the formation of a precipitate.
Conclusion and Future Outlook
The strategic replacement of a gem-dimethyl group with a spirocyclic oxetane is a powerful and validated tactic in modern medicinal chemistry.[1][8] This bioisosteric switch offers a multi-faceted solution to common drug design challenges, simultaneously improving aqueous solubility, reducing lipophilicity, maintaining or enhancing metabolic stability, and providing conformational constraint.[3][9] While synthetic access to diverse oxetane building blocks was once a limitation, recent advances in synthetic chemistry are making these valuable motifs more accessible.[8][10] As drug discovery programs continue to push into more challenging chemical space, the spirocyclic oxetane stands out not merely as a substitute, but as a superior design element for creating the next generation of selective, safe, and effective medicines.
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A Head-to-Head Comparison of Synthetic Routes to Spirocyclic Amines: A Guide for Researchers
Spirocyclic amines are a class of molecules that have garnered significant attention in medicinal chemistry and drug discovery. Their rigid, three-dimensional structures offer unique conformational constraints that can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates.[1][2][3] The growing interest in these scaffolds has spurred the development of a diverse array of synthetic strategies. This guide provides a comparative overview of key synthetic routes to spirocyclic amines, offering insights into their mechanisms, advantages, limitations, and practical applications to aid researchers in selecting the optimal approach for their specific needs.
Intramolecular C–H Amination: A Direct and Atom-Economical Approach
Intramolecular C–H amination has emerged as a powerful strategy for the synthesis of spirocyclic amines, offering a direct and atom-economical route to these complex scaffolds. This method involves the direct conversion of a C–H bond into a C–N bond within the same molecule, obviating the need for pre-functionalized starting materials.
Mechanism and Key Features
The reaction typically proceeds via a nitrogen-centered radical or a nitrenoid intermediate, which then undergoes an intramolecular hydrogen atom transfer (HAT) or C–H insertion. The regioselectivity of the C–H bond functionalization is often directed by the proximity of the C–H bond to the reactive nitrogen species, favoring the formation of sterically accessible and thermodynamically stable five- or six-membered rings.
A notable example is the Hofmann-Löffler-Freytag (HLF) reaction, which has been adapted for the synthesis of various bicyclic amines, including spirocycles.[4] This reaction generally involves the formation of an N-haloamine, which upon exposure to heat or light, generates a nitrogen-centered radical that abstracts a hydrogen atom, leading to a carbon-centered radical that subsequently cyclizes.
Experimental Data Snapshot
A study by researchers at the University of California, Berkeley, demonstrated a broadly applicable C–H amination methodology for the unified synthesis of bridged, fused, and spirocyclic bicyclic amines.[4] Their approach utilizes N-iodohydantoin as a key reagent to facilitate the intramolecular C–H amination of monocyclic propyl-linked sulfonamides.
| Substrate | Product | Yield (%) |
| N-(cyclobutylmethyl)propyl-tosylamide | 5-tosyl-5-azaspiro[3.4]octane | 65 |
| N-(cyclopentylmethyl)propyl-tosylamide | 6-tosyl-6-azaspiro[4.4]nonane | 78 |
| N-(cyclohexylmethyl)propyl-tosylamide | 6-tosyl-6-azaspiro[4.5]decane | 82 |
| N-((tetrahydrofuran-2-yl)methyl)propyl-tosylamide | 1-oxa-7-tosyl-7-azaspiro[4.4]nonane | 71 |
| Table 1: Synthesis of spirocyclic amines via intramolecular C–H amination.[4] |
Advantages and Limitations
Advantages:
-
High atom economy: No leaving groups are generated from the C–H bond.
-
Directness: Avoids multi-step sequences for substrate pre-functionalization.
-
Access to diverse scaffolds: Can be applied to a range of carbocyclic and heterocyclic precursors.[4]
Limitations:
-
Regioselectivity: Can be challenging to control in substrates with multiple reactive C–H bonds.
-
Substrate scope: The reaction can be sensitive to the electronic and steric properties of the substrate.
-
Harsh conditions: Some methods require strong acids, high temperatures, or UV irradiation.
Experimental Protocol: Synthesis of 6-tosyl-6-azaspiro[4.5]decane[4]
-
To a solution of N-(cyclohexylmethyl)propyl-tosylamide (0.2 mmol) in acetonitrile (4 mL) is added N-iodohydantoin (0.8 mmol, 4 equivalents).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion, the reaction is quenched with aqueous sodium thiosulfate solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired spirocyclic amine.
Caption: Intramolecular C-H Amination Workflow.
Dearomatization Strategies: Unlocking Three-Dimensionality
Dearomatization reactions provide a powerful entry into spirocyclic frameworks by transforming flat, aromatic precursors into three-dimensional structures.[5][6] This strategy is particularly valuable for accessing spirocyclic indoles and other heteroaromatic systems, which are prevalent in natural products and pharmaceuticals.
Mechanism and Key Features
Dearomatization can be achieved through various methods, including oxidative cyclization, transition-metal-catalyzed processes, and biocatalysis.[5][7] A common approach involves the intramolecular attack of a tethered nucleophile onto an activated aromatic ring. The activation can be achieved using hypervalent iodine reagents, transition metal catalysts, or enzymatic oxidation.
For instance, hypervalent iodine reagents can mediate the oxidative dearomatizing spirocyclization of phenols and other electron-rich arenes.[6] The reagent activates the aromatic ring towards nucleophilic attack, leading to the formation of a spirocyclic intermediate that can be further elaborated.
Experimental Data Snapshot
A one-pot dearomative spirocyclization of ynamides has been developed to furnish aza-spiro piperidines. This method involves a copper-catalyzed carbomagnesiation followed by a Lewis acid-mediated dearomatization.[8][9]
| Ynamide Substituent (Ar) | Grignard Reagent (RMgX) | Acylating Reagent | Product | Yield (%) |
| Phenyl | Phenylmagnesium bromide | Acetyl chloride | 1'-Acetyl-2-phenyl-1',2'-dihydro-spiro[cyclohexane-1,3'-pyridine] | 85 |
| 4-Methoxyphenyl | Methylmagnesium bromide | Benzoyl chloride | 1'-Benzoyl-2-methyl-1',2'-dihydro-spiro[cyclohexane-1,3'-pyridine] | 76 |
| 2-Thienyl | Ethylmagnesium bromide | Acetic anhydride | 1'-Acetyl-2-ethyl-1',2'-dihydro-spiro[cyclohexane-1,3'-pyridine] | 81 |
| Table 2: Synthesis of aza-spiro dihydropyridines via dearomative spirocyclization.[8] |
Advantages and Limitations
Advantages:
-
Access to complex scaffolds: Enables the synthesis of architecturally complex spirocycles from simple aromatic precursors.
-
High stereocontrol: Asymmetric variants using chiral catalysts or auxiliaries can provide high levels of enantioselectivity.[5]
-
Versatility: A wide range of dearomatization methods are available, offering flexibility in reaction conditions and substrate scope.
Limitations:
-
Substrate limitations: The aromatic precursor must be sufficiently activated for dearomatization to occur.
-
Rearrangement pathways: The dearomatized intermediates can sometimes undergo undesired rearrangements.[6]
-
Stoichiometric oxidants: Some methods require stoichiometric amounts of strong oxidants.
Experimental Protocol: One-pot dearomative spirocyclization of an ynamide[8]
-
To a solution of the ynamide (1.0 equiv) in THF at -78 °C is added CuBr·SMe2 (0.1 equiv).
-
The Grignard reagent (1.2 equiv) is added dropwise, and the mixture is stirred for 1 hour.
-
The acylating reagent (1.5 equiv) and BF3·OEt2 (2.0 equiv) are added sequentially.
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate.
-
The combined organic layers are dried, concentrated, and purified by chromatography.
Caption: Dearomative Spirocyclization Workflow.
Ring-Closing Metathesis (RCM): A Versatile Cyclization Tool
Ring-closing metathesis (RCM) is a powerful and widely used method for the formation of cyclic structures, including spirocyclic amines.[10][11] The reaction involves the intramolecular rearrangement of a diene or enyne substrate, catalyzed by a transition metal complex, typically containing ruthenium or molybdenum.
Mechanism and Key Features
The catalytic cycle of RCM involves the formation of a metal-carbene species that reacts with one of the double bonds of the substrate to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release an olefin byproduct (e.g., ethylene) and regenerate the metal-carbene, which then reacts with the second double bond to close the ring.
The success of RCM is highly dependent on the choice of catalyst, with different generations of Grubbs and Hoveyda-Grubbs catalysts offering varying levels of activity, stability, and functional group tolerance.[12]
Experimental Data Snapshot
RCM has been successfully employed in the synthesis of a variety of spirocyclic amines. For instance, gem-diallyl substituted heterocycles can be readily converted to their corresponding spirocyclopentenyl derivatives.[13]
| Substrate | Catalyst | Product | Yield (%) |
| N-Boc-4,4-diallylpiperidine | Grubbs' I Catalyst | N-Boc-7-azaspiro[4.5]dec-1-ene | 90 |
| 3,3-Diallyl-1-tosylpyrrolidine | Grubbs' II Catalyst | 1-Tosyl-6-azaspiro[3.4]oct-6-ene | 85 |
| 4,4-Diallyl-1-trityltetrahydro-1H-imidazole | Grubbs' I Catalyst | 1-Trityl-2,7-diazaspiro[4.4]non-2-ene | 88 |
| Table 3: Synthesis of spirocyclic amines via RCM.[13] |
Advantages and Limitations
Advantages:
-
High functional group tolerance: Modern RCM catalysts are compatible with a wide range of functional groups.
-
Predictable reactivity: The outcome of RCM reactions is generally predictable based on the substrate structure.
-
Scalability: RCM has been successfully implemented in large-scale industrial syntheses.[12]
Limitations:
-
Substrate synthesis: The synthesis of the diene or enyne precursor can be lengthy.
-
Catalyst cost and removal: Ruthenium catalysts can be expensive, and their removal from the final product can be challenging.
-
E/Z selectivity: Control of the double bond geometry in the product can be difficult.
Experimental Protocol: Synthesis of N-Boc-7-azaspiro[4.5]dec-1-ene[14]
-
A solution of N-Boc-4,4-diallylpiperidine in dichloromethane is degassed with argon.
-
Grubbs' first-generation catalyst (5 mol %) is added, and the mixture is heated to reflux.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to give the spirocyclic product.
Caption: Ring-Closing Metathesis (RCM) Workflow.
Pictet-Spengler Reaction: A Classic Route to Spiro-Indoles
The Pictet-Spengler reaction is a classic and reliable method for the synthesis of tetrahydro-β-carbolines and related heterocyclic systems.[14] This reaction can be adapted to produce spirocyclic amines, particularly spiro-indoles, by using cyclic ketones or aldehydes as one of the reaction components.[15]
Mechanism and Key Features
The reaction involves the condensation of a β-arylethylamine (such as tryptamine) with an aldehyde or ketone to form a Schiff base or iminium ion.[14] This is followed by an intramolecular electrophilic substitution reaction, where the electron-rich aromatic ring attacks the iminium ion to form the new ring system. The reaction is typically promoted by protic or Lewis acids.
Experimental Data Snapshot
The Pictet-Spengler reaction has been utilized in the synthesis of spiro-oxindoles, a class of compounds with significant biological activity.
| Tryptamine Derivative | Cyclic Ketone | Acid Catalyst | Product | Yield (%) |
| Tryptamine | Cyclopentanone | TFA | Spiro[cyclopentane-1,1'-[4][7][16][17]tetrahydro-β-carboline] | 85 |
| 5-Methoxytryptamine | Cyclohexanone | HCl | 6'-Methoxy-spiro[cyclohexane-1,1'-[4][7][16][17]tetrahydro-β-carboline] | 90 |
| Tryptamine | N-Boc-4-piperidone | Acetic Acid | Spiro[[4][7][16][17]tetrahydro-β-carboline-1,4'-piperidine] | 78 |
| Table 4: Synthesis of spirocyclic amines via the Pictet-Spengler reaction.[18] |
Advantages and Limitations
Advantages:
-
Reliability and predictability: The Pictet-Spengler reaction is a well-established and generally high-yielding reaction.
-
Readily available starting materials: Tryptamines and cyclic ketones are often commercially available or easily prepared.
-
Operational simplicity: The reaction is often straightforward to perform.
Limitations:
-
Limited scope: Primarily applicable to the synthesis of spiro-indoles and related systems.
-
Harsh conditions: Often requires strong acids and elevated temperatures.
-
Stereocontrol: Achieving high stereoselectivity can be challenging without the use of chiral auxiliaries or catalysts.
Experimental Protocol: Synthesis of Spiro[cyclohexane-1,1'-[4][7][17][18]tetrahydro-β-carboline][15]
-
To a solution of tryptamine in a suitable solvent (e.g., toluene) is added cyclohexanone.
-
A catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), is added.
-
The mixture is heated to reflux with a Dean-Stark trap to remove water.
-
After the reaction is complete, the mixture is cooled and neutralized.
-
The product is isolated by extraction and purified by crystallization or chromatography.
Caption: Pictet-Spengler Reaction Workflow.
Conclusion
The synthesis of spirocyclic amines is a dynamic and evolving field, with a diverse toolkit of synthetic methods available to researchers. The choice of the most appropriate route depends on several factors, including the desired target structure, the availability of starting materials, the required level of stereocontrol, and the desired scale of the synthesis.
-
Intramolecular C–H amination offers a direct and efficient route but may present challenges in regioselectivity.
-
Dearomatization strategies provide access to complex and unique spirocyclic architectures but can be limited by substrate scope and potential side reactions.
-
Ring-closing metathesis is a versatile and reliable method with high functional group tolerance, though it requires the synthesis of diene precursors.
-
The Pictet-Spengler reaction remains a robust and straightforward method for the synthesis of spiro-indoles.
As the demand for novel spirocyclic amines in drug discovery continues to grow, the development of new and improved synthetic methodologies will undoubtedly remain a key area of research. By understanding the strengths and weaknesses of the available synthetic routes, researchers can make informed decisions to accelerate the discovery and development of new therapeutic agents.
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Gaunt, M. J., et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Communications Chemistry, 5(1), 1-9. [Link]
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Nagib, D. A., & Scott, D. P. (2014). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters, 5(11), 1183-1188. [Link]
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Bull, J. A., et al. (2021). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. Molecules, 26(11), 3326. [Link]
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Dolgikh, M. P., & Povarov, L. S. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(19), 6293. [Link]
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Gevorgyan, V., et al. (2023). Dearomative spirocyclization of ynamides. Chemical Science, 14(2), 346-352. [Link]
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Padwa, A., et al. (2003). Synthesis of Spiro{pyrrolidine‐3,1′‐pyrrolo[3,4‐c]pyrrole} Basic Framework by Multicomponent 1,3‐Dipolar Cycloaddition. The Journal of Organic Chemistry, 68(1), 227-237. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Oxaspiro[3.5]nonan-7-amine
Introduction: As researchers and drug development professionals, our work with novel chemical entities like 2-Oxaspiro[3.5]nonan-7-amine demands not only precision in application but also unwavering diligence in ensuring safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-Oxaspiro[3.5]nonan-7-amine and its associated waste streams. The procedures outlined herein are synthesized from regulatory standards and field-proven best practices, designed to protect laboratory personnel, ensure institutional compliance, and maintain environmental integrity.
Hazard Identification and Chemical Profile
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. 2-Oxaspiro[3.5]nonan-7-amine is a bifunctional molecule, featuring both a cyclic ether (oxaspiro) and a primary amine group.[1] This structure dictates its reactivity and potential hazards.
GHS Hazard Classification: The hydrochloride salt of this compound is classified with the following hazards according to the Globally Harmonized System (GHS)[2]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The causality for these classifications lies in the amine functional group, which is alkaline and can disrupt biological tissues upon contact. The ether component, while less reactive in this context, presents a potential for peroxide formation over time upon exposure to air, a critical consideration for aged reagents.[1]
| Property | Value | Source |
| CAS Number | 1502580-43-9 | [3][4] |
| Molecular Formula | C₈H₁₅NO | [3] |
| Molecular Weight | 141.21 g/mol | [4] |
| GHS Pictogram | Warning | [2] |
Pre-Disposal: Safety and Handling Imperatives
Safe disposal begins with safe handling. The hazards of skin, eye, and respiratory irritation mandate stringent adherence to personal protective equipment (PPE) protocols.[2]
Step-by-Step Safety Protocol:
-
Engineering Controls: All handling of 2-Oxaspiro[3.5]nonan-7-amine, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[1]
-
Personal Protective Equipment (PPE): A standard PPE ensemble is required:
-
Gloves: Nitrile or other chemically resistant gloves must be worn. Always inspect gloves before use.[5]
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.
-
Lab Coat: A full-length lab coat must be worn to prevent skin contact.
-
-
Spill Preparedness: Ensure a spill kit equipped with absorbent materials suitable for amines is readily accessible.[6]
Waste Characterization and Segregation: A Self-Validating System
Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions within waste containers.[6] Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is legally responsible for its characterization.[7][8]
Core Principle: Waste containing 2-Oxaspiro[3.5]nonan-7-amine must be treated as hazardous waste.
Segregation Protocol:
-
Dedicated Waste Stream: Establish a dedicated, clearly labeled hazardous waste container for 2-Oxaspiro[3.5]nonan-7-amine and materials contaminated with it (e.g., pipette tips, wipes).
-
Avoid Incompatibles: Critically, do not mix this amine-containing waste with other chemical streams.[6] Amines can react exothermically and violently with:
-
Acids: A strong neutralization reaction can generate significant heat and pressure.
-
Oxidizing Agents: These can lead to vigorous and potentially explosive reactions.[1]
-
-
Container Integrity: Use only sturdy, leak-proof, and chemically compatible containers. The container must be kept tightly closed except when adding waste.[6][9]
Diagram: Waste Segregation Decision Logic
This diagram illustrates the critical decision points for segregating waste containing 2-Oxaspiro[3.5]nonan-7-amine.
Caption: Step-by-step workflow for the disposal of 2-Oxaspiro[3.5]nonan-7-amine.
Regulatory Compliance
All disposal activities must comply with federal, state, and local regulations. The primary federal regulations in the United States are managed by the Environmental Protection Agency (EPA) under RCRA and the Occupational Safety and Health Administration (OSHA). [7][10][11]
-
EPA (RCRA): Governs the "cradle-to-grave" management of hazardous waste. Your laboratory's generator status (e.g., Very Small, Small, or Large Quantity Generator) determines specific requirements for storage time limits and documentation. [7]* OSHA: The Hazard Communication Standard (29 CFR 1910.1200) requires that personnel are informed of the hazards of the chemicals they work with and are trained on safe handling procedures. [10] Always consult your institution's EHS department for guidance specific to your location and generator status.
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Capot Chemical , MSDS of 2,2-difluoro-7-azaspiro[3.5]nonane hydrochloride. capotchem.com. [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
